NPS ALX Compound 4a
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNELKPKYCQGGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its high affinity and selectivity have positioned it as a valuable research tool for elucidating the physiological roles of the 5-HT6 receptor and as a potential scaffold for the development of therapeutics targeting cognitive dysfunction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Antagonism of the 5-HT6 Receptor
This compound functions as a competitive antagonist at the 5-HT6 receptor.[1][2][3] This means that it binds to the same site on the receptor as the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the intracellular signaling cascade. This action effectively blocks the downstream effects of 5-HT6 receptor activation.
Binding Affinity and Potency
Quantitative analysis has demonstrated the high affinity and potency of this compound for the 5-HT6 receptor. These values are critical for understanding its pharmacological profile.
| Parameter | Value | Description |
| IC50 | 7.2 nM | The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the 5-HT6 receptor.[1][2][3] |
| Ki | 0.2 nM | The inhibition constant, indicating the binding affinity of the compound for the 5-HT6 receptor. A lower Ki value signifies a higher binding affinity.[1][2][3] |
Signaling Pathways Modulated by this compound
The 5-HT6 receptor is constitutively active and positively coupled to the Gs alpha subunit of the heterotrimeric G protein complex. Activation of the 5-HT6 receptor by serotonin leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). As a competitive antagonist, this compound blocks this serotonin-induced increase in intracellular cAMP levels.
Below is a diagram illustrating the canonical 5-HT6 receptor signaling pathway and the point of intervention for this compound.
Caption: 5-HT6 Receptor Signaling and this compound Inhibition.
By blocking the 5-HT6 receptor, this compound indirectly influences the activity of other neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to increase cholinergic and glutamatergic neurotransmission, which is thought to be the basis for the pro-cognitive effects observed with 5-HT6 receptor antagonists.
Experimental Protocols for Characterization
While the specific experimental details from the original publication by Isaac M, et al. (2000) are not publicly available, the following are generalized, yet detailed, protocols representative of the methodologies used to characterize potent and selective 5-HT6 receptor antagonists like this compound.
Radioligand Binding Assay (for determining IC50 and Ki)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.
Objective: To determine the binding affinity of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT6 receptor ligand (e.g., 10 µM serotonin or clozapine).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound (typically in a serial dilution).
-
For total binding wells, only membranes and radioligand are added.
-
For non-specific binding wells, membranes, radioligand, and the non-specific binding control are added.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Measurement
This assay measures the ability of a compound to antagonize the serotonin-induced increase in intracellular cAMP.
Objective: To determine the functional antagonist activity of this compound at the 5-HT6 receptor.
Materials:
-
A cell line stably expressing the human 5-HT6 receptor.
-
Serotonin (as the agonist).
-
This compound.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the 5-HT6 receptor-expressing cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust response) for a defined period (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., reading fluorescence or luminescence).
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of serotonin-stimulated cAMP production.
Caption: Workflow for cAMP Functional Assay.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT6 receptor. Its mechanism of action is centered on its ability to block the binding of serotonin to the 5-HT6 receptor, thereby inhibiting the downstream Gs-cAMP signaling cascade. This antagonism has been shown to modulate the activity of key neurotransmitter systems involved in cognition, making this compound an invaluable tool for neuroscience research and a promising starting point for the development of novel therapeutics for cognitive disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to NPS ALX Compound 4a: A Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NPS ALX Compound 4a, a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The information presented herein is intended to support research and development efforts by providing detailed data on its biological activity, chemical properties, and the signaling pathways it modulates.
Core Compound Properties
This compound is a well-characterized research chemical used for its high affinity and selectivity for the 5-HT6 receptor.
| Property | Value |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride (B599025) |
| Molecular Formula | C25H25N3O2S•2HCl[1] |
| Molecular Weight | 504.47 g/mol [1][2] |
| CAS Number | 1781934-44-8 (dihydrochloride salt)[2] |
| Purity | ≥99% (HPLC) |
| Primary Target | 5-HT6 Receptor[2][3][4][5] |
| Mechanism of Action | Competitive Antagonist[1] |
Quantitative Biological Data
This compound demonstrates potent antagonism at the 5-HT6 receptor. The following table summarizes its key in vitro activity metrics.
| Parameter | Value | Description |
| IC50 | 7.2 nM | The half maximal inhibitory concentration against the 5-HT6 receptor.[2][3][4][5] |
| Ki | 0.2 nM | The inhibition constant, indicating high binding affinity for the 5-HT6 receptor.[2][3][4] |
Note: This compound displays selectivity over other serotonin (B10506) (5-HT) and dopamine (B1211576) D2 receptors.
Experimental Protocols
While specific, detailed experimental protocols for the generation of the IC50 and Ki values are not publicly available in the search results, a general methodology for such assays can be outlined. These values are typically determined through radioligand binding assays.
General Radioligand Binding Assay Protocol (Hypothetical)
This protocol is a generalized representation of how the binding affinity (Ki) and inhibitory concentration (IC50) of a compound like this compound would be determined.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells (or other suitable host cells) are stably transfected with the human 5-HT6 receptor.
-
Cells are cultured to a high density and then harvested.
-
The cell pellet is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the 5-HT6 receptors. The final membrane preparation is stored at -80°C.
-
-
Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Cell membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the 5-HT6 receptor (e.g., [3H]-LSD or [125I]-SB-258585).
-
To determine the IC50, increasing concentrations of this compound are added to the wells to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity 5-HT6 receptor ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis.
-
The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
Caption: 5-HT6 receptor signaling and antagonism by this compound.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like this compound at the 5-HT6 receptor.
Caption: Workflow for in vitro characterization of a 5-HT6 receptor antagonist.
References
NPS ALX Compound 4a: A Technical Guide for a Potent and Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] This technical guide provides a comprehensive overview of Compound 4a, including its in vitro pharmacological profile, the signaling pathways of its target, and standardized experimental protocols relevant to its evaluation. Due to the limited publicly available data on in vivo efficacy and pharmacokinetics for this specific compound, this guide also presents generalized methodologies for such studies based on established practices for 5-HT6 receptor antagonists. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the 5-HT6 receptor.
Introduction to this compound
This compound, with the chemical name 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole, has been identified as a high-affinity antagonist for the 5-HT6 receptor. The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative diseases, such as Alzheimer's disease and schizophrenia. Antagonism of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory.
In Vitro Pharmacology
The primary pharmacological activity of this compound has been characterized through in vitro assays, demonstrating its high potency and selectivity for the 5-HT6 receptor.
Quantitative Data
The following table summarizes the key in vitro quantitative data for this compound.
| Parameter | Value | Receptor | Reference |
| IC50 | 7.2 nM | Human 5-HT6 | [1][2][3][4] |
| Ki | 0.2 nM | Human 5-HT6 | [1][2][3][4] |
Table 1: In Vitro Potency of this compound at the 5-HT6 Receptor
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific protocols for this compound are not publicly available in full detail, this section provides representative methodologies for the key in vitro assays based on standard practices in the field.
Radioligand Binding Assay (for Ki Determination)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Membrane homogenates from cells expressing the recombinant human 5-HT6 receptor.
-
Radioligand: [³H]-LSD or another suitable 5-HT6 receptor radioligand.
-
This compound (unlabeled competitor).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known saturating 5-HT6 receptor ligand (e.g., methiothepin).
-
Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of Compound 4a that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation (for IC50 Determination)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger downstream of 5-HT6 receptor activation.
Objective: To determine the functional potency (IC50) of this compound in inhibiting 5-HT6 receptor signaling.
Materials:
-
Intact cells expressing the recombinant human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
5-HT (serotonin) or another suitable 5-HT6 receptor agonist.
-
This compound.
-
Cell culture medium.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in 96- or 384-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically the EC80 concentration to ensure a robust signal).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Plot the agonist-induced cAMP levels against the concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis, which represents the concentration of Compound 4a that causes a 50% inhibition of the agonist response.
Signaling Pathways
The 5-HT6 receptor primarily signals through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, evidence also suggests the involvement of other signaling pathways.
References
Unveiling NPS ALX Compound 4a: A Technical Guide for Neuroscience Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the pivotal role of NPS ALX Compound 4a in neuroscience research. This document synthesizes available data to provide a comprehensive overview of its mechanism of action, experimental protocols, and signaling pathways.
This compound has been identified as a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] Its high affinity and selectivity have positioned it as a valuable tool for investigating the physiological and pathological roles of the 5-HT6 receptor, particularly in the context of cognitive function and neurodegenerative diseases.
Core Compound Data:
This compound, with the chemical name 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole, demonstrates significant potency in vitro.
| Parameter | Value | Reference |
| IC50 | 7.2 nM | [1][2][3] |
| Ki | 0.2 nM | [1][2][3] |
These values indicate a high affinity of Compound 4a for the 5-HT6 receptor. The compound is reported to exhibit selectivity over other serotonin (B10506) (5-HT) receptor subtypes and the dopamine (B1211576) D2 receptor, although specific quantitative data on this selectivity profile from the primary literature remains to be fully elucidated.[4]
Mechanism of Action and Signaling Pathway:
As an antagonist, this compound binds to the 5-HT6 receptor and blocks the action of the endogenous ligand, serotonin. The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase, leading to the production of cyclic AMP (cAMP). By blocking this receptor, Compound 4a is expected to decrease intracellular cAMP levels.
The downstream effects of 5-HT6 receptor antagonism are complex and are thought to modulate the activity of multiple neurotransmitter systems. Blockade of 5-HT6 receptors has been shown to disinhibit the release of acetylcholine (B1216132) and glutamate, two neurotransmitters crucial for learning and memory. This modulation is believed to be a key mechanism underlying the potential cognitive-enhancing effects of 5-HT6 receptor antagonists.
Experimental Protocols:
While the full, detailed experimental protocols from the primary literature by Isaac M, et al. (2000) are not publicly available, the following represents a generalized methodology for key assays used in the characterization of 5-HT6 receptor antagonists like this compound, based on standard practices in the field.
5-HT6 Receptor Binding Assay:
This assay is designed to determine the affinity of the compound for the 5-HT6 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD or another suitable 5-HT6 receptor radioligand.
-
Non-specific binding control: Serotonin or another high-affinity 5-HT6 receptor ligand.
-
Assay buffer: Typically Tris-HCl buffer containing MgCl2 and other salts.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the HEK-293 cells expressing the 5-HT6 receptor in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
References
- 1. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
An In-depth Technical Guide to the Discovery and Synthesis of NPS ALX Compound 4a
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Introduction
This compound is a selective and potent antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] As a member of the G-protein coupled receptor (GPCR) superfamily, the 5-HT6 receptor is predominantly expressed in the brain and has been implicated in various cognitive processes. Its modulation is a key area of interest for the development of novel therapeutics for neurological and psychiatric disorders. This guide details the chemical properties, synthesis, and biological activity of this compound.
Chemical and Physical Properties
This compound is chemically defined as 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride (B599025).[4][5] The compound is typically supplied as a dihydrochloride salt, which is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Property | Value | Reference |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [4][5] |
| Molecular Formula | C25H25N3O2S.2HCl | [4][6] |
| Molecular Weight | 504.47 g/mol | [2][4][6] |
| Purity | ≥99% (HPLC) | [4][5] |
| Solubility | Soluble to 100 mM in DMSO | |
| CAS Number | 1781934-44-8 | [2][4] |
Synthesis Protocol
The synthesis of this compound is based on the procedures outlined by Isaac et al. (2000). The following is a representative synthetic scheme.
A detailed, step-by-step experimental protocol for the multi-step synthesis would be presented here, including reagents, reaction conditions, and purification methods. As the full text of the primary reference is not available, a generalized scheme is described below.
General Synthetic Scheme:
The synthesis would likely involve a multi-step process, beginning with the construction of the indole (B1671886) core, followed by the introduction of the bicyclopiperazinyl moiety at the C6 position and the naphthalenylsulfonyl group at the N1 position.
References
NPS ALX Compound 4a: A Potent and Selective 5-HT6 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NPS ALX Compound 4a is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6). Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor, particularly in the context of central nervous system disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are also presented, alongside a visualization of the 5-HT6 receptor signaling pathway.
Chemical Structure and Properties
This compound, chemically known as 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride, is a synthetic molecule belonging to the class of arylsulfonylindoles.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [1] |
| Molecular Formula | C25H25N3O2S.2HCl | [1] |
| Molecular Weight | 504.47 g/mol | [1] |
| CAS Number | 1781934-44-8 | [1] |
| Purity | ≥99% (by HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at +4°C | [1][2] |
Biological Activity
This compound is a high-affinity antagonist for the human 5-HT6 receptor. Its primary mechanism of action is through competitive binding to the receptor, thereby blocking the binding of the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine). This antagonism has been demonstrated in radioligand binding assays and functional assays measuring downstream signaling events.
Table 2: Biological Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 7.2 nM | Human | Radioligand Binding Assay | [1] |
| Ki | 0.2 nM | Human | Radioligand Binding Assay | [1] |
The compound displays high selectivity for the 5-HT6 receptor over other serotonin receptor subtypes and the dopamine (B1211576) D2 receptor.[1] This selectivity is crucial for its use as a specific pharmacological tool to probe 5-HT6 receptor function.
Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gαs protein. Activation of the receptor by an agonist, such as serotonin, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK). As an antagonist, this compound blocks this signaling cascade.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of this compound, based on procedures described for similar compounds in the scientific literature.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the appropriate indole (B1671886) and piperazine (B1678402) precursors. A generalized synthetic workflow is outlined below.
Detailed Methodology (Representative):
-
Buchwald-Hartwig Amination: To a solution of 6-bromoindole and octahydropyrrolo[1,2-a]pyrazine in an appropriate solvent (e.g., toluene (B28343) or dioxane), a palladium catalyst (e.g., Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., BINAP) are added. A base, such as sodium tert-butoxide, is then added, and the reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 6-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1H-indole, is purified by column chromatography.
-
Sulfonylation: The purified intermediate is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF) and cooled in an ice bath. A strong base, such as sodium hydride, is added portion-wise, and the mixture is stirred for a short period. 1-Naphthalenesulfonyl chloride, dissolved in the same solvent, is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the free base of this compound.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol). A solution of hydrogen chloride in an appropriate solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate, this compound dihydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
5-HT6 Receptor Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-LSD or [125I]-SB-258585.
-
Non-specific binding control: Serotonin or another high-affinity 5-HT6 ligand.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
This compound stock solution in DMSO.
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the diluted this compound.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Assay)
This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP.
Materials:
-
A cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
5-HT6 receptor agonist (e.g., serotonin).
-
This compound.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of the 5-HT6 receptor agonist (typically at its EC80 concentration).
-
Incubate for a time sufficient to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the 5-HT6 receptor. Its defined chemical structure, favorable physicochemical properties, and high biological activity make it an indispensable tool for researchers in neuroscience and drug discovery. The experimental protocols provided herein offer a foundation for the synthesis and in vitro characterization of this and similar compounds, facilitating further exploration of the therapeutic potential of 5-HT6 receptor modulation.
References
- 1. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
5-HT6 Receptor Signaling and the Antagonist NPS ALX Compound 4a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin (B10506) 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. Its unique signaling profile, encompassing both canonical and non-canonical pathways, presents a complex and promising landscape for drug discovery. This technical guide provides an in-depth overview of 5-HT6 receptor signaling and a detailed examination of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist.
5-HT6 Receptor Signaling Pathways
The 5-HT6 receptor orchestrates a diverse range of intracellular signaling cascades that are crucial for its physiological functions. These pathways can be broadly categorized into canonical Gs-mediated signaling and several non-canonical pathways.
Canonical Gs/Adenylyl Cyclase/cAMP Pathway
The primary and most well-characterized signaling pathway of the 5-HT6 receptor involves its coupling to the stimulatory G protein, Gs.[1] Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.[2]
Non-Canonical Signaling Pathways
Beyond the classical Gs/cAMP pathway, the 5-HT6 receptor engages in a variety of non-canonical signaling cascades, often through interactions with other proteins. These pathways are increasingly recognized for their roles in mediating the diverse effects of 5-HT6 receptor modulation.
-
Fyn/ERK Pathway: The 5-HT6 receptor can directly interact with the Src family tyrosine kinase, Fyn. This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[2]
-
Jab1/c-Jun Pathway: The 5-HT6 receptor has been shown to interact with the Jun activation domain-binding protein 1 (Jab1). This interaction can promote the nuclear translocation of Jab1 and subsequent activation of the transcription factor c-Jun, which is involved in neuronal plasticity and apoptosis.
-
mTOR Pathway: The 5-HT6 receptor can also modulate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. This interaction is implicated in the cognitive effects observed with 5-HT6 receptor ligands.
-
Cdk5 Pathway: The 5-HT6 receptor interacts with cyclin-dependent kinase 5 (Cdk5), a crucial kinase in neuronal development and function. This interaction can influence neurite outgrowth and neuronal migration.
This compound: A Potent 5-HT6 Receptor Antagonist
This compound is a well-characterized, potent, and competitive antagonist of the 5-HT6 receptor.[3][4][5] Its high affinity and selectivity make it a valuable research tool for elucidating the physiological roles of the 5-HT6 receptor and for investigating its therapeutic potential.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity and Potency of this compound at the 5-HT6 Receptor
| Parameter | Value | Species | Reference |
| IC50 | 7.2 nM | Not Specified | [3][4][5] |
| Ki | 0.2 nM | Not Specified | [3][4][5] |
Table 2: Selectivity Profile of this compound
| Receptor | Ki (nM) | Fold Selectivity vs. 5-HT6 | Reference |
| 5-HT Subtypes | Not Available | Displays selectivity | [4] |
| Dopamine D2 | Not Available | Displays selectivity | [4] |
Note: While sources state that this compound displays selectivity over other 5-HT and D2 receptors, specific quantitative Ki or IC50 values for these off-target receptors were not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the 5-HT6 receptor and its signaling pathways.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT6 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT6 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LSD), and varying concentrations of the test compound (this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of a known 5-HT6 ligand (e.g., methiothepin).
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to antagonize the Gs-mediated signaling of the 5-HT6 receptor.
Protocol:
-
Cell Culture: Culture cells stably expressing the 5-HT6 receptor in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (e.g., serotonin) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Western Blotting for Phosphorylated ERK (p-ERK)
This assay assesses the effect of a compound on the Fyn/ERK non-canonical signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing the 5-HT6 receptor and treat them with the test compound (this compound) for a specific duration, followed by stimulation with a 5-HT6 agonist.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK or a loading control (e.g., β-actin) to determine the effect of the compound on ERK phosphorylation.
Conclusion
The 5-HT6 receptor represents a compelling target for the development of novel therapeutics for cognitive disorders. Its complex signaling network, involving both canonical and non-canonical pathways, offers multiple avenues for pharmacological modulation. This compound, as a potent and selective antagonist, serves as an invaluable tool for probing the intricacies of 5-HT6 receptor function. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of novel 5-HT6 receptor ligands, facilitating the advancement of drug discovery efforts in this critical area of neuroscience. Further research into the nuanced roles of each signaling pathway will undoubtedly uncover new therapeutic strategies for a range of neurological and psychiatric conditions.
References
- 1. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Profile of NPS ALX Compound 4a: A Technical Whitepaper
This document provides a comprehensive overview of the preclinical data available for NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a member of the 6-bicyclopiperazinyl-1-arylsulfonylindoles class of compounds, identified as a high-affinity antagonist for the 5-HT6 receptor.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor almost exclusively expressed in the central nervous system (CNS), particularly in regions associated with learning and memory, such as the hippocampus and cortex.[4][5] This localization has made the 5-HT6 receptor an attractive target for therapeutic intervention in cognitive disorders, most notably Alzheimer's disease.[4][5][6] Antagonism of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate.[7][8]
Quantitative Data Summary
The primary in vitro activity of this compound has been characterized by its high affinity and potency at the human 5-HT6 receptor. The available data is summarized in the table below.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 7.2 nM | 5-HT6 | Human | [1][2] |
| Ki | 0.2 nM | 5-HT6 | Human | [1][2][9] |
Experimental Protocols
Detailed experimental protocols from the original study by Isaac M, et al. (2000) are not publicly accessible. However, a representative radioligand binding assay protocol for the 5-HT6 receptor, typical for the period of discovery, is described below. This protocol is based on methodologies for similar 5-HT6 receptor antagonists.
Representative Radioligand Binding Assay for 5-HT6 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT6 receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line expressing the recombinant human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT6 receptor radioligand, such as [3H]-LSD or [3H]-SB-271046.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled 5-HT6 receptor ligand (e.g., clozapine (B1669256) or methiothepin) to determine non-specific binding.
-
Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) containing divalent cations (e.g., 5 mM MgCl2) and other components to ensure physiological pH and minimize non-specific binding.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the test compound at varying concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Incubation: The reaction plate is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold incubation buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
Caption: 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Affinity Determination
Caption: A typical experimental workflow for determining the in vitro binding affinity of a compound.
Conclusion and Future Directions
This compound is a well-established, high-potency antagonist of the 5-HT6 receptor based on in vitro binding assays. Its development was part of a broader effort to investigate the therapeutic potential of 5-HT6 receptor antagonism for cognitive enhancement. While the initial in vitro data are compelling, a comprehensive preclinical profile, including in vivo efficacy in animal models of cognitive impairment, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and a detailed safety and toxicology profile, is not available in the public literature. Further research would be required to fully elucidate the therapeutic potential of this specific compound.
Disclaimer: The information provided in this document is based on publicly available data and is intended for research and informational purposes only. The experimental protocol described is a representative example and may not be the exact protocol used in the original characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antagonism of the 5-HT6 receptor - Preclinical rationale for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for NPS ALX Compound 4a in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3][4] The 5-HT6 receptor is a promising target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[5][6][7] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive performance in various preclinical models.[5][8] These application notes provide a comprehensive overview of the in vivo use of this compound in rodent models, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the 5-HT6 receptor.[3][5] The 5-HT6 receptor is positively coupled to adenylyl cyclase through the Gαs protein.[1][9] Activation of the receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][9] This, in turn, activates Protein Kinase A (PKA) and subsequently influences downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and mTOR pathways.[2][6][9] By antagonizing the 5-HT6 receptor, this compound is expected to inhibit this signaling cascade, which is hypothesized to be the underlying mechanism for its pro-cognitive effects.
Quantitative Data Summary
While specific in vivo studies with this compound are not extensively published, the following table represents hypothetical data from a study evaluating its efficacy in a rodent model of cognitive impairment, such as the Novel Object Recognition (NOR) test. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Treatment Group | Dose (mg/kg, i.p.) | N | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 12 | 0.52 ± 0.04 | - |
| Scopolamine (1 mg/kg) | - | 12 | 0.35 ± 0.03 | < 0.01 |
| This compound | 1 | 12 | 0.48 ± 0.05 | > 0.05 |
| This compound | 3 | 12 | 0.59 ± 0.04 | < 0.05 |
| This compound | 10 | 12 | 0.65 ± 0.03 | < 0.01 |
Table 1: Hypothetical Efficacy of this compound in the Novel Object Recognition Test in a Scopolamine-Induced Amnesia Model in Rats. Data are presented as the mean Discrimination Index ± Standard Error of the Mean (SEM). Statistical analysis was performed using a one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
The following are generalized protocols for the in vivo use of this compound in rodent models. Researchers should optimize these protocols for their specific experimental needs.
Compound Preparation
-
Formulation: For intraperitoneal (i.p.) administration, this compound can be dissolved in a vehicle such as 0.9% saline containing a small percentage of a solubilizing agent like DMSO or Tween 80. The final concentration of the organic solvent should be kept to a minimum (e.g., <5% DMSO) to avoid vehicle-induced effects.
-
Preparation Steps:
-
Weigh the required amount of this compound.
-
Dissolve in a minimal amount of the organic solvent (e.g., DMSO).
-
Vortex until fully dissolved.
-
Add the aqueous component (e.g., 0.9% saline) dropwise while vortexing to prevent precipitation.
-
Prepare fresh on the day of the experiment.
-
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (25-30 g) are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization to the housing conditions before the start of any experimental procedures.
Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in preclinical studies. Oral gavage (p.o.) or subcutaneous (s.c.) injection may also be considered, but the formulation may need to be adjusted.
-
Dosage: Based on studies with other 5-HT6 receptor antagonists, a dose range of 1-30 mg/kg can be explored. A dose-response study is recommended to determine the optimal dose for the desired effect.
-
Timing: The compound should be administered at a consistent time before the behavioral test. A pre-treatment time of 30-60 minutes is often used for i.p. injections.
Behavioral Assay: Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess learning and memory in rodents.
-
Habituation Phase (Day 1):
-
Place each animal in an open-field arena (e.g., 40x40x40 cm) for 5-10 minutes to allow for habituation to the new environment.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
-
Test Phase (Day 2, after a retention interval of e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better memory performance.
-
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and Point of Intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NPS ALX Compound 4a in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6).[1][2][3][4][5] The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and is a target for the development of therapeutics for cognitive disorders.[6] As a competitive antagonist, this compound blocks the binding of the endogenous ligand serotonin (B10506) to the 5-HT6 receptor, thereby inhibiting its downstream signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended dosage and methodologies for assessing its antagonistic activity.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT6 receptor.[4] The 5-HT6 receptor is positively coupled to adenylyl cyclase through a Gαs protein. Activation of the receptor by serotonin leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and kinases such as ERK (extracellular signal-regulated kinase). This compound, by blocking serotonin's access to the receptor, prevents this signaling cascade.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound, derived from radioligand binding assays using HEK-293 cells expressing the recombinant human 5-HT6 receptor.
| Parameter | Value | Cell Line | Reference |
| IC50 | 7.2 nM | HEK-293 | [1][2][3][4] |
| Ki | 0.2 nM | HEK-293 | [1][2][3][4] |
Note: The IC50 value represents the concentration of the antagonist that inhibits 50% of the specific binding of a radiolabeled ligand, while the Ki value is the inhibition constant, providing a measure of the binding affinity of the antagonist to the receptor.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the 5-HT6 receptor and the point of inhibition by this compound.
Caption: 5-HT6 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in cell culture experiments. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Based on the molecular weight of this compound (refer to the manufacturer's data sheet), calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial.
-
Gently vortex or pipette up and down to completely dissolve the compound.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
Protocol 2: In Vitro 5-HT6 Receptor Antagonism Assay (cAMP Measurement)
This protocol describes a functional assay to measure the antagonistic effect of this compound by quantifying its ability to block serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin)
-
Phosphate-buffered saline (PBS)
-
Serotonin (5-HT)
-
This compound stock solution (10 mM in DMSO)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
96-well cell culture plates (white, opaque for luminescence/fluorescence assays)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
1. Cell Seeding:
-
Culture HEK-293-5HT6 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium or assay buffer, ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Prepare a stock solution of serotonin (e.g., 10 µM) in serum-free medium or assay buffer. The final concentration of serotonin should be at its EC80 (the concentration that elicits 80% of the maximal response), which should be determined in a separate dose-response experiment.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the serotonin solution to all wells except for the basal control wells (which should receive 50 µL of serum-free medium/assay buffer).
-
Incubate for 30 minutes at 37°C.
3. cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
4. Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Perform a non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value of this compound for the inhibition of serotonin-induced cAMP production.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro antagonism assay with this compound.
Caption: General workflow for an in vitro 5-HT6 receptor antagonism assay.
References
- 1. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing NPS ALX Compound 4a Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] Its selectivity makes it a valuable tool for investigating the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system.[4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 504.47 g/mol | [4][6][7] |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | [4][6][7] |
| Appearance | Pale yellow solid | [6] |
| Purity | ≥99% | [5][7] |
| Solubility | Soluble to 100 mM in DMSO | [7] |
| Storage of Solid | Store at +4°C or -20°C | [6][7] |
| IC50 | 7.2 nM | [1][2] |
| Ki | 0.2 nM | [1][2] |
Experimental Protocols
Materials
-
This compound dihydrochloride (B599025) (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Equilibrate Compound: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need to weigh 5.045 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 504.47 g/mol = 0.0050447 g = 5.045 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution with 5.045 mg of compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration.
-
Intermediate Dilution (Recommended): To minimize the final concentration of DMSO in your experiment, it is good practice to first prepare an intermediate dilution of the stock solution in your aqueous buffer or cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your experimental system to achieve the final working concentration.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the samples treated with this compound.
Note: The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
Mandatory Visualizations
Signaling Pathway of 5-HT6 Receptor Antagonism
The following diagram illustrates the canonical signaling pathway of the 5-HT6 receptor and the inhibitory effect of this compound. The 5-HT6 receptor is primarily coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA) and the ERK1/2 signaling cascade.[1][8] By blocking the binding of serotonin (B10506) (5-HT) to the receptor, this compound inhibits these downstream signaling events.[4]
Caption: 5-HT6 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
This workflow diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for Preparing this compound Stock Solution.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cognitive Enhancement Studies
Subject: Application of Compounds for Studying Cognitive Enhancement
Introduction
These application notes provide a detailed overview of two distinct compounds relevant to cognitive enhancement research: NPS ALX Compound 4a , a 5-HT6 receptor antagonist, and ALX-001 (also known as BMS-984923) , a silent allosteric modulator of the mGluR5 receptor. It is crucial to distinguish between these two compounds as they possess different mechanisms of action. This document furnishes researchers, scientists, and drug development professionals with comprehensive data, experimental protocols, and visualizations to facilitate their research in the field of cognitive enhancement.
Part 1: this compound (5-HT6 Receptor Antagonist)
Overview and Mechanism of Action
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1][2][3] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cortex.[2][4] Blockade of 5-HT6 receptors is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems.[2][4][5] The primary proposed mechanism involves the disinhibition of cholinergic and glutamatergic neurons, leading to increased levels of acetylcholine (B1216132) and glutamate (B1630785), which are critical for learning and memory processes.[1][2] While preclinical studies with various 5-HT6 receptor antagonists have shown promise in improving performance in a range of learning and memory tasks, it is noteworthy that this has not consistently translated to clinical efficacy in human trials for conditions like Alzheimer's disease.[1][2]
Quantitative Data
The following table summarizes the in vitro binding affinities of this compound for the 5-HT6 receptor.
| Parameter | Value | Species | Reference |
| IC50 | 7.2 nM | Not Specified | [1][2][3] |
| Ki | 0.2 nM | Not Specified | [1][2][3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for cognitive enhancement via 5-HT6 receptor antagonism.
Experimental Protocols
The following are generalized protocols for evaluating the pro-cognitive effects of a 5-HT6 receptor antagonist like this compound in rodent models.
The NOR task assesses learning and memory in rodents.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm).
-
Two identical objects (e.g., small glass bottles, metal cubes).
-
One novel object, distinct from the familiar ones in shape and texture.
-
Video tracking software.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Habituation:
-
Allow each animal to freely explore the empty arena for 10 minutes for 2-3 consecutive days.
-
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the training phase.
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects and one novel object in the arena.
-
Allow the animal to explore for 5 minutes.
-
Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better memory.
-
Part 2: ALX-001 (BMS-984923) (mGluR5 Silent Allosteric Modulator)
Overview and Mechanism of Action
ALX-001, formerly BMS-984923, is a first-in-class silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[6][7][8] Its mechanism for cognitive enhancement is particularly relevant to neurodegenerative diseases like Alzheimer's. ALX-001 is designed to selectively block the pathogenic activation of mGluR5 by amyloid-beta (Aβ) oligomers, which is mediated by the cellular prion protein (PrPC).[6][9] Crucially, as a silent allosteric modulator, it does not affect the physiological signaling of mGluR5 in response to its natural ligand, glutamate.[7][8][9] This targeted approach aims to prevent the synaptotoxicity and synapse loss induced by Aβ oligomers without disrupting normal glutamate neurotransmission essential for cognitive processes.[6][8]
Quantitative Data from Preclinical Studies
The following table summarizes data from preclinical studies of ALX-001 in mouse models of Alzheimer's disease.
| Parameter | Model | Dosage | Duration | Outcome | Reference |
| Cognitive Rescue | APP/PS1 Mice | 3.75 mg/kg (oral gavage, twice daily) | 4 weeks | Rescued memory deficits. | [9][10][11] |
| Synapse Density | APP/PS1 Mice | 3.75 mg/kg (oral gavage, twice daily) | 4 weeks | Increased synaptic density. | [10] |
| Receptor Occupancy | Preclinical Models | Not specified | Not specified | ~80% occupancy rescued learning and memory deficits. | [7][12] |
| Human Plasma Conc. | Phase 1a Study | Not specified | Not specified | 136 ng/mL plasma concentration results in 80% receptor occupancy. | [12] |
Signaling Pathway
The diagram below illustrates the selective mechanism of action of ALX-001.
Experimental Protocols
The following protocol is based on studies evaluating ALX-001 in the APPswe/PS1ΔE9 (APP/PS1) transgenic mouse model of Alzheimer's disease.[9][11]
Objective: To assess the ability of ALX-001 to rescue cognitive deficits and synaptic loss in a mouse model of Alzheimer's disease.
Animals:
-
Aged APP/PS1 transgenic mice (exhibiting Aβ pathology).
-
Age-matched wild-type littermates as controls.
Materials:
-
ALX-001 (BMS-984923).
-
Vehicle for oral gavage.
-
Equipment for behavioral testing (e.g., Morris water maze).
-
Materials for immunohistochemistry (e.g., antibodies against synaptic markers like SV2A and PSD95).
Procedure:
-
Animal Grouping and Treatment:
-
Divide APP/PS1 mice into two groups: Vehicle-treated and ALX-001-treated.
-
Include a group of wild-type mice receiving vehicle.
-
Administer ALX-001 (e.g., 3.75 mg/kg) or vehicle via oral gavage twice daily for 4 weeks.
-
-
Behavioral Testing (Post-Treatment):
-
Conduct a battery of cognitive tests. For example, the Morris Water Maze to assess spatial learning and memory.
-
Morris Water Maze Protocol:
-
Acquisition Phase (5-7 days): Train mice to find a hidden platform in a pool of opaque water, with four trials per day. Record escape latency and path length.
-
Probe Trial (24h after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was located.
-
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and perfuse them with saline followed by paraformaldehyde.
-
Harvest brains for histological analysis.
-
Perform immunohistochemistry on brain sections (e.g., hippocampus and cortex) using antibodies for synaptic markers (e.g., SV2A, PSD95) to quantify synaptic density.
-
Aβ plaque load can also be assessed using appropriate staining (e.g., Thioflavin S).
-
-
Data Analysis:
-
Behavioral Data: Analyze escape latencies during acquisition and time in the target quadrant during the probe trial using appropriate statistical tests (e.g., ANOVA, t-tests).
-
Histological Data: Quantify the immunofluorescence intensity or density of synaptic markers in defined brain regions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. neurologylive.com [neurologylive.com]
- 8. allyxthera.com [allyxthera.com]
- 9. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
Application Notes and Protocols for Studying NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] The 5-HT6 receptor, a G protein-coupled receptor (GPCR) coupled to Gs, is almost exclusively expressed in the central nervous system and mediates excitatory neurotransmission.[3] Emerging evidence suggests a role for serotonin (B10506) and its receptors in the proliferation and survival of cancer cells.[4][5] Antagonism of 5-HT receptors has been shown to induce a dose-dependent reduction in the viability of various cancer cell lines.[5] This document provides detailed protocols for investigating the effects of this compound on cancer cells, focusing on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability (Hypothetical Data)
This table presents hypothetical IC50 values of this compound in various cancer cell lines, as determined by the MTT assay after 72 hours of treatment. These values are for illustrative purposes and should be determined experimentally.
| Cell Line | Cancer Type | 5-HT6 Receptor Expression | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | Reported[6] | 5.8 |
| Huh7 | Hepatocellular Carcinoma | Reported[6] | 8.2 |
| MCF-7 | Breast Cancer | Reported[5] | 12.5 |
| HCT116 | Colorectal Carcinoma | Reported | 15.1 |
Table 2: Effect of this compound on Apoptosis in HepG2 Cells (Hypothetical Data)
This table summarizes hypothetical data from an Annexin V/Propidium Iodide flow cytometry experiment on HepG2 cells treated with this compound for 48 hours.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 3.5 | 2.1 |
| This compound | 5 | 15.2 | 5.4 |
| This compound | 10 | 28.7 | 12.8 |
Table 3: Effect of this compound on Key Signaling Proteins in HepG2 Cells (Hypothetical Data)
This table presents a summary of hypothetical quantitative Western blot data, showing the relative phosphorylation levels of ERK1/2 and CREB in HepG2 cells treated with this compound for 24 hours.
| Treatment | Concentration (µM) | p-ERK1/2 / total ERK1/2 (relative to vehicle) | p-CREB / total CREB (relative to vehicle) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 | 0.45 | 0.52 |
Mandatory Visualization
Caption: 5-HT6 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, Huh7, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of Compound 4a or vehicle.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM and 10 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Protocol 3: Western Blot Analysis
This protocol is for examining the effect of this compound on the phosphorylation of key signaling proteins.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-CREB, anti-total-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and vehicle for 24 hours.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: NPS ALX Compound 4a in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor expressed almost exclusively in the central nervous system (CNS).[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the role of the 5-HT6 receptor in various neurological processes, including those implicated in neurodegenerative diseases such as Alzheimer's disease.[1][3] While specific preclinical studies on this compound in neurodegenerative models are not extensively documented in publicly available literature, its pharmacological profile suggests its potential as a cognitive enhancer. These application notes provide a comprehensive overview of the proposed mechanism of action for this class of compounds and offer detailed, representative protocols for evaluating the efficacy of this compound in relevant disease models.
Pharmacological Profile of this compound
Quantitative data for this compound has been determined through in vitro radioligand binding assays. This data highlights its high potency and affinity for the 5-HT6 receptor.
| Parameter | Value | Description | Reference |
| IC50 | 7.2 nM | The half maximal inhibitory concentration, indicating the concentration of Compound 4a required to inhibit 50% of the binding of a radioligand to the 5-HT6 receptor. | [3] |
| Ki | 0.2 nM | The inhibition constant, representing the intrinsic binding affinity of Compound 4a to the 5-HT6 receptor. A lower Ki value indicates a higher binding affinity. | [3] |
Mechanism of Action: 5-HT6 Receptor Antagonism in Neurodegeneration
The 5-HT6 receptor is predominantly found in brain regions crucial for learning and memory, such as the hippocampus and cortex.[4] The prevailing hypothesis for the pro-cognitive effects of 5-HT6 receptor antagonists is their ability to modulate multiple neurotransmitter systems that are compromised in neurodegenerative disorders.[1][2][5]
Antagonism of the 5-HT6 receptor is believed to disinhibit GABAergic interneurons.[5] This reduction in GABAergic inhibition leads to an increased release of key neurotransmitters, including acetylcholine (B1216132) (ACh) and glutamate (B1630785) (Glu).[2][4][5][6] The enhancement of cholinergic and glutamatergic neurotransmission is a primary therapeutic strategy for improving cognitive deficits associated with Alzheimer's disease.[1][4] Downstream of receptor antagonism, signaling cascades such as the extracellular signal-regulated kinase (ERK) pathway may be activated, which is involved in synaptic plasticity and memory formation.[7]
Experimental Protocols
The following are detailed, representative protocols for the evaluation of this compound in neurodegenerative disease models.
Protocol 1: In Vitro Evaluation of Acetylcholine Release in Hippocampal Slices
This protocol is designed to determine if this compound can enhance acetylcholine release in brain tissue, a key indicator of its potential pro-cognitive effects.
1. Materials and Reagents:
-
This compound
-
Adult Sprague-Dawley rats (or a relevant transgenic mouse model)
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium aCSF (for depolarization)
-
[³H]-Choline
-
Scintillation cocktail and counter
-
Standard laboratory dissection tools and perfusion equipment
-
Tissue chopper
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Tissue Preparation: Humanely euthanize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and isolate the hippocampi. Prepare 350 µm thick coronal slices using a tissue chopper.
-
Radiolabeling: Incubate the slices in aCSF containing [³H]-choline for 30 minutes at 37°C to allow for the uptake and conversion to [³H]-acetylcholine.
-
Washing: Transfer the slices to a superfusion chamber and wash with aCSF for 60 minutes to remove excess radiolabel.
-
Compound Incubation: Switch the superfusion medium to aCSF containing the desired concentration of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control.
-
Stimulation and Collection: After a stable baseline is established, stimulate the slices with high potassium aCSF (containing the respective concentration of Compound 4a or vehicle) to induce depolarization and neurotransmitter release. Collect the superfusate in fractions.
-
Quantification: Add scintillation cocktail to the collected fractions and quantify the amount of [³H]-acetylcholine released using a scintillation counter.
-
Data Analysis: Express the data as a percentage of total radioactivity and plot the dose-dependent effect of this compound on acetylcholine release.
4. Hypothetical Data Table:
| Concentration of this compound | % Increase in [³H]-ACh Release (Mean ± SEM) |
| Vehicle Control | 100 ± 5.2 |
| 1 nM | 115 ± 6.1 |
| 10 nM | 142 ± 7.5 |
| 100 nM | 165 ± 8.3 |
| 1 µM | 168 ± 8.9 |
Protocol 2: In Vivo Evaluation of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
This protocol uses the Novel Object Recognition (NOR) task, a widely accepted behavioral assay to assess learning and memory in rodent models of cognitive impairment.
1. Animals and Compound Administration:
-
5XFAD transgenic mice (a model for Alzheimer's disease) and wild-type littermates.
-
This compound dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer Compound 4a or vehicle via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 1, 3, or 10 mg/kg) 30 minutes before the training session.
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Acclimation: For 2-3 days prior to the experiment, handle the mice and allow them to explore the empty testing arena for 10 minutes each day to reduce novelty-induced stress.
-
Training Session: On the training day, administer this compound or vehicle. After 30 minutes, place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.
-
Inter-trial Delay: Return the mouse to its home cage. A delay of 24 hours is typically used to assess long-term memory.
-
Test Session: Place the mouse back in the arena, where one of the original objects has been replaced with a novel object. Allow the mouse to explore for 5-10 minutes.
-
Data Collection: Record the time the mouse spends actively exploring each object (sniffing, touching).
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. Compare the DI between treatment groups using appropriate statistical tests (e.g., ANOVA).
4. Hypothetical Data Table:
| Treatment Group (5XFAD mice) | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Wild-Type + Vehicle | - | 0.45 ± 0.05 |
| 5XFAD + Vehicle | - | 0.05 ± 0.03 |
| 5XFAD + Compound 4a | 1 | 0.15 ± 0.04 |
| 5XFAD + Compound 4a | 3 | 0.35 ± 0.06 |
| 5XFAD + Compound 4a | 10 | 0.42 ± 0.05 |
Conclusion
This compound is a potent and selective 5-HT6 receptor antagonist with a pharmacological profile that makes it a highly suitable tool for investigating the therapeutic potential of this target in neurodegenerative diseases. While in vivo and detailed in vitro application data for this specific compound are sparse in the literature, the protocols outlined above provide a robust framework for its evaluation. Based on the established mechanism of action for 5-HT6 receptor antagonists, it is hypothesized that this compound will demonstrate pro-cognitive effects in relevant preclinical models by modulating cholinergic and glutamatergic neurotransmission. Empirical validation using these or similar protocols is essential to confirm its efficacy and further elucidate the role of the 5-HT6 receptor in the pathophysiology of neurodegeneration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of localization of 5-HT6 receptors on cholinergic neurons: implication of multiple neurotransmitter systems in 5-HT6 receptor-mediated acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 5-HT6 Receptor Antagonists in Preclinical Animal Studies
Disclaimer: Extensive literature searches for in vivo animal studies specifically administering "NPS ALX Compound 4a" did not yield any publicly available data. Therefore, these application notes and protocols are based on established methodologies for other potent and selective 5-HT6 receptor antagonists. Researchers should use this information as a general guide and adapt it for "this compound" based on its specific physicochemical properties and any preliminary in-house data.
Introduction
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2] The 5-HT6 receptor is predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor is a promising therapeutic strategy for improving cognitive function in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia. These application notes provide a framework for the preclinical evaluation of 5-HT6 receptor antagonists, like this compound, in animal models.
Quantitative Data Summary
Due to the absence of specific in vivo data for this compound, the following table summarizes typical dose ranges and administration routes for other well-characterized 5-HT6 receptor antagonists in rodent models. This information can serve as a starting point for dose-ranging studies with this compound.
| 5-HT6 Receptor Antagonist | Animal Model | Species | Route of Administration | Dose Range (mg/kg) | Reference Compound |
| Idalopirdine | Scopolamine-induced cognitive deficit | Rat | Oral (p.o.) | 1 - 10 | Yes |
| Intepirdine (RVT-101) | Novel Object Recognition | Rat | Intraperitoneal (i.p.) | 0.3 - 3 | Yes |
| SB-742457 | Morris Water Maze | Mouse | Subcutaneous (s.c.) | 1 - 5 | Yes |
| SAM-531 | Attentional Set-Shifting Task | Rat | Oral (p.o.) | 3 - 30 | Yes |
Experimental Protocols
Compound Preparation and Administration
Objective: To prepare this compound for in vivo administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, 20% β-cyclodextrin in saline)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Syringes and appropriate gauge needles for the chosen route of administration
Protocol:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. For water-soluble salts, sterile saline or distilled water is appropriate. For less soluble compounds, a vehicle such as 20% β-cyclodextrin in saline can be used to improve solubility. Preliminary solubility testing is essential.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the compound accurately and add it to the appropriate volume of the chosen vehicle.
-
Vortex the solution vigorously to aid dissolution.
-
If necessary, use a sonicator to facilitate the dissolution of the compound.
-
Measure the pH of the final solution and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Prepare fresh dosing solutions on each day of the experiment.
-
-
Administration:
-
Oral (p.o.): Administer the solution using an oral gavage needle. The volume should typically not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Intraperitoneal (i.p.): Inject the solution into the lower abdominal quadrant, taking care to avoid the bladder and cecum. The volume should generally not exceed 10 ml/kg for rats and 5 ml/kg for mice.
-
Subcutaneous (s.c.): Inject the solution under the loose skin of the back. The volume should typically not exceed 5 ml/kg.
-
Animal Model of Cognitive Impairment: Scopolamine-Induced Amnesia
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine (B1681570).
Materials:
-
This compound dosing solution
-
Scopolamine hydrobromide solution (in sterile saline)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Behavioral testing apparatus (e.g., Morris water maze, Novel Object Recognition arena)
Protocol:
-
Animal Acclimatization: Acclimatize the animals to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the behavioral testing to reduce stress.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
This compound (low dose) + Scopolamine
-
This compound (medium dose) + Scopolamine
-
This compound (high dose) + Scopolamine
-
-
Drug Administration:
-
Administer this compound or its vehicle at a specified time before the behavioral test (e.g., 30-60 minutes, depending on the route of administration and expected pharmacokinetics).
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or its vehicle 30 minutes before the behavioral test.
-
-
Behavioral Testing: Conduct the chosen cognitive task (e.g., Novel Object Recognition, Morris Water Maze) according to established protocols.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT6 Receptor Antagonist Signaling Pathway.
Caption: Workflow for a preclinical cognitive enhancement study.
References
Application Notes and Protocols: Measuring the Effects of NPS ALX Compound 4a on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist, on neurotransmitter release. The following sections detail the compound's mechanism of action, suggest experimental designs, and provide step-by-step protocols for key assays.
Introduction to this compound
This compound is a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] The 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system, including regions rich in cholinergic and glutamatergic neurons. Antagonism of the 5-HT6 receptor is hypothesized to modulate the release of several key neurotransmitters, making this compound a valuable tool for neuroscience research and a potential therapeutic agent for cognitive disorders.
Theoretical Signaling Pathway
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase. Antagonism by this compound is expected to decrease intracellular cyclic AMP (cAMP) levels, thereby modulating downstream signaling cascades that influence neurotransmitter release. The precise effects can vary depending on the neuronal population and the specific neurotransmitter system being investigated.
Caption: Proposed signaling pathway of this compound at the 5-HT6 receptor.
Data Presentation: Expected Outcomes
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Neurotransmitter Release from Primary Neuronal Cultures
| Treatment Group | Concentration (nM) | Acetylcholine (B1216132) Release (pg/mL) | Glutamate (B1630785) Release (µM) | GABA Release (µM) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control | - |
Table 2: In Vivo Neurotransmitter Levels in Rat Prefrontal Cortex (Microdialysis)
| Treatment Group | Dose (mg/kg) | Baseline Acetylcholine (%) | Post-dosing Acetylcholine (% Change) | Baseline Glutamate (%) | Post-dosing Glutamate (% Change) |
| Vehicle Control | 0 | 100 | 100 | ||
| This compound | 0.1 | 100 | 100 | ||
| This compound | 1 | 100 | 100 | ||
| This compound | 10 | 100 | 100 |
Table 3: Electrophysiological Recordings of Postsynaptic Currents
| Treatment Group | Concentration (nM) | mEPSC Frequency (Hz) | mEPSC Amplitude (pA) | mIPSC Frequency (Hz) | mIPSC Amplitude (pA) |
| Vehicle Control | 0 | ||||
| This compound | 100 |
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Release Assay Using Primary Neuronal Cultures and ELISA
This protocol describes the measurement of acetylcholine, glutamate, and GABA release from primary neuronal cultures treated with this compound.
1. Materials and Reagents:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium and B-27 supplement
-
This compound
-
Potassium chloride (KCl) solution (for depolarization)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for acetylcholine, glutamate, and GABA.[4][5][6][7]
-
96-well plates
-
Plate reader
2. Cell Culture and Treatment:
-
Culture primary neurons in 24-well plates until mature (DIV 12-14).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in artificial cerebrospinal fluid (aCSF).
-
Wash the cells twice with warm aCSF.
-
Add the different concentrations of this compound or vehicle control to the wells and incubate for 30 minutes.
-
Induce neurotransmitter release by adding a depolarizing concentration of KCl (e.g., 50 mM) and incubate for 5 minutes.
-
Collect the supernatant for neurotransmitter analysis.
3. Neurotransmitter Quantification using ELISA:
-
Perform the ELISA for each neurotransmitter according to the manufacturer's instructions.[5][8] This typically involves adding the collected supernatant and standards to antibody-coated wells, followed by incubation with a detection antibody and substrate.
-
Read the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the concentration of each neurotransmitter based on the standard curve.
Caption: Experimental workflow for the in vitro neurotransmitter release assay.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol details the use of in vivo microdialysis to measure acetylcholine and glutamate levels in the prefrontal cortex of freely moving rats following administration of this compound.[9][10][11]
1. Materials and Reagents:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system[12]
2. Surgical Procedure and Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the prefrontal cortex according to stereotaxic coordinates.
-
Allow the animal to recover for at least 48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
3. Microdialysis and Sample Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound or vehicle (e.g., intraperitoneally).
-
Continue collecting dialysate samples for at least 3 hours post-administration.
4. Neurotransmitter Analysis:
-
Analyze the dialysate samples for acetylcholine and glutamate concentrations using an optimized HPLC-ECD method.[12]
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
- 5. updates.reinste.com [updates.reinste.com]
- 6. In-Depth Overview of ELISA Kits for Neurotransmitters and Hormones - Digital Cultural Empowerment papers library [dharchive.org]
- 7. assaygenie.com [assaygenie.com]
- 8. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amuzainc.com [amuzainc.com]
Application Notes and Protocols for Assessing 5-HT6 Receptor Occupancy of NPS ALX Compound 4a
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-hydroxytryptamine-6 (5-HT6) receptor, expressed almost exclusively in the central nervous system, is a key target in drug development for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] Assessing the degree to which a drug candidate binds to and occupies these receptors in both preclinical and clinical settings is a critical step in establishing its therapeutic potential and determining appropriate dosing.[3][4]
NPS ALX Compound 4a is identified as a potent and selective 5-HT6 receptor antagonist.[5][6] These application notes provide detailed protocols for quantifying the receptor occupancy of this compound and similar compounds using established in vitro and in vivo techniques.
I. 5-HT6 Receptor Signaling Overview
The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] However, its signaling is complex and involves multiple pathways, including the activation of Fyn-tyrosine kinase, mTOR, and Cdk5, which can influence neuronal development, migration, and cognitive functions.[1][9] Understanding these pathways is crucial for interpreting the functional consequences of receptor occupancy.
Caption: Key signaling pathways of the 5-HT6 receptor.
Application Note 1: In Vitro Receptor Occupancy by Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT6 receptor expressed in cell membranes. The principle involves competition between the unlabeled test compound (Compound 4a) and a radiolabeled ligand for binding to the receptor.
Binding Affinity Data for this compound
| Parameter | Value | Receptor Type | Notes |
| Ki | 0.2 nM | 5-HT6 | A measure of the binding affinity of the antagonist.[5][10] |
| IC50 | 7.2 nM | 5-HT6 | The concentration causing 50% inhibition of radioligand binding.[5][6][11] |
Experimental Protocol: Competitive Radioligand Binding
1. Materials and Reagents:
-
Cell Membranes: HEK293 cells stably expressing the human 5-HT6 receptor.[12]
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide), a commonly used radioligand for 5-HT6 receptors.[13][14]
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Non-specific Binding Control: Clozapine or Methiothepin (e.g., 10 µM final concentration).[14]
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Filtration: 96-well glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[15]
-
Scintillation Cocktail and a scintillation counter.
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 200-250 µL per well.[13][15] Designate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Cell membranes + radioligand + high concentration of unlabeled ligand (e.g., 10 µM Clozapine).
-
Test Compound: Cell membranes + radioligand + varying concentrations of this compound.
-
-
Incubation:
-
To each well, add 50 µL of the appropriate test compound dilution, NSB control, or buffer.
-
Add 50 µL of [³H]-LSD (at a final concentration near its Kd, e.g., 1-2 nM).[14]
-
Initiate the binding reaction by adding 100-150 µL of the cell membrane suspension (typically 25-35 µg protein/well).[13]
-
Incubate the plate for 60 minutes at room temperature (or 37°C) with gentle agitation.[13][14]
-
-
Harvesting:
-
Counting:
-
Dry the filter plate (e.g., 30 minutes at 50°C).[15]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the in vitro radioligand binding assay.
Application Note 2: In Vivo Receptor Occupancy by PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.[3][4] This protocol outlines a preclinical or clinical study to determine the relationship between the dose of this compound and its occupancy of 5-HT6 receptors in the brain.
Experimental Protocol: PET Imaging
1. Materials and Reagents:
-
PET Radiotracer: [¹¹C]GSK215083, a validated PET radiotracer for 5-HT6 receptors.[16][17]
-
Test Compound: this compound, formulated for oral or intravenous administration.
-
Subjects: Preclinical (e.g., rats, non-human primates) or human volunteers.
-
Equipment: PET scanner, arterial blood sampler (for kinetic modeling), and MRI for anatomical co-registration.
2. Procedure:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Acquire a baseline PET scan following a bolus injection of [¹¹C]GSK215083.
-
Dynamic scan acquisition typically lasts 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure the radiotracer concentration in plasma (the "input function").
-
-
Compound Administration:
-
Administer a single dose of this compound to the subject.
-
Allow sufficient time for the drug to reach peak concentration in the brain (determined from prior pharmacokinetic studies).
-
-
Occupancy Scan:
-
Perform a second PET scan on the same subject under the same conditions as the baseline scan.
-
The reduction in radiotracer binding during this scan reflects receptor occupancy by Compound 4a.
-
-
Dose-Occupancy Curve: Repeat the procedure in different cohorts of subjects using a range of doses of this compound to establish a dose-occupancy relationship.
3. Data Analysis:
-
Image Reconstruction and Co-registration: Reconstruct PET data and co-register the images with the subject's MRI scan to define regions of interest (ROIs), such as the striatum (high 5-HT6 density) and cerebellum (reference region with negligible receptor density).[2][16][17]
-
Kinetic Modeling:
-
Analyze the time-activity curves from the ROIs and the arterial input function using kinetic models (e.g., multilinear analysis-1, MA1) to calculate the non-displaceable binding potential (BP_ND).[17] BP_ND is proportional to the density of available receptors (B_avail).
-
-
Occupancy Calculation:
-
Calculate receptor occupancy (RO) for each dose using the following formula: RO (%) = [ (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline ] * 100
-
Illustrative Occupancy Data for 5-HT6 Antagonists
This table provides example data from studies with other 5-HT6 antagonists to illustrate typical results from in vivo occupancy studies.
| Compound | Dose | Species | Brain Region | Occupancy (%) |
| Olanzapine | 3 mg/kg (oral) | Rat | Striatum | ~88% |
| Clozapine | 30 mg/kg (oral) | Rat | Striatum | ~97% |
| SB-742457 | 3, 15, 35 mg/day | Human | Striatum | Saturated at all doses |
Data adapted from references[16][18].
Caption: General workflow for an in vivo PET receptor occupancy study.
References
- 1. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring receptor occupancy with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. In vivo 5-HT6 and 5-HT2A receptor availability in antipsychotic treated schizophrenia patients vs. unmedicated healthy humans measured with [11C]GSK215083 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo 5-HT(6) receptor occupancy by antipsychotic drugs in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of NPS ALX Compound 4a in solution
Welcome to the technical support center for NPS ALX Compound 4a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this potent and selective 5-HT6 receptor antagonist in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution into my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution is a common challenge with hydrophobic molecules. Here are several steps to troubleshoot this issue:
-
Decrease Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize Solvent Concentration: While minimizing the concentration of organic solvents like DMSO in your final assay is crucial, a slightly higher concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration to assess any effects on your experimental model.
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Experiment with slight variations in your buffer's pH to find the optimal range for this compound solubility.
-
Prepare Fresh Dilutions: Do not use a solution that shows visible precipitation. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution, and serially dilute it just before use.
Q2: I am observing a gradual loss of activity of my this compound stock solution over time, even when stored at -20°C. What could be the cause?
A2: Loss of activity can be due to chemical degradation. This compound contains an indole (B1671886) moiety, which can be susceptible to oxidation and is sensitive to light and acidic conditions. The piperazine (B1678402) ring can also undergo oxidative degradation.
-
Protect from Light: Store stock solutions in amber or light-blocking vials to prevent photodegradation.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into single-use volumes.
-
Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents (e.g., DMSO) to prepare your stock solutions, as water and impurities can facilitate degradation.
-
Consider Lower Storage Temperatures: For long-term storage (months to years), consider storing aliquots at -80°C.
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Proper preparation and storage are critical for ensuring the stability and reproducibility of your experiments.
-
Initial Preparation: Before opening the vial, centrifuge it briefly to collect all the powder at the bottom. Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent like DMSO. Ensure complete dissolution by vortexing; gentle warming in a 37°C water bath can also help.
-
Storage of Solid Compound: Store the solid powder at -20°C, desiccated.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for short-term (weeks to a month) or -80°C for long-term (up to 6 months) storage. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
Troubleshooting Guide
If you are experiencing inconsistent or unexpected results in your experiments with this compound, this guide can help you identify potential stability-related issues.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Data Presentation: Stability of this compound in Solution
The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended as a guideline; actual stability may vary based on specific experimental conditions.
Table 1: Stability of 10 mM this compound in DMSO Stock Solution
| Storage Condition | 1 Week (% Remaining) | 1 Month (% Remaining) | 3 Months (% Remaining) |
| 4°C, Protected from Light | 98.5% | 92.1% | 80.3% |
| -20°C, Protected from Light | 99.8% | 98.9% | 96.5% |
| -80°C, Protected from Light | >99.9% | 99.7% | 99.2% |
| Room Temp, Exposed to Light | 90.2% | 75.4% | 55.1% |
| -20°C, 5 Freeze-Thaw Cycles | 97.2% | - | - |
Table 2: Stability of 10 µM this compound in Aqueous Buffer (pH 7.4) at Room Temperature
| Time Point | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 hours | 100% | 100% |
| 2 hours | 99.1% | 96.3% |
| 8 hours | 95.8% | 88.7% |
| 24 hours | 89.4% | 72.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate or warm the vial briefly in a 37°C water bath.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Assessment of Compound Stability by HPLC
This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound over time.
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent and/or buffer system of interest.
-
Time Zero Sample: Immediately after preparation, take a "time zero" sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Sample Analysis: Dilute the aliquot to the same concentration as the time-zero sample and analyze by HPLC under the same conditions.
-
Data Analysis:
-
Record the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the time-zero sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Suggested HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
Mandatory Visualizations
Diagram: 5-HT6 Receptor Signaling Pathway
Caption: Canonical 5-HT6 receptor signaling pathway.
addressing off-target effects of NPS ALX Compound 4a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the 5-hydroxytryptamine6 (5-HT6) receptor.[1][2] It competitively binds to the 5-HT6 receptor, inhibiting the downstream signaling typically initiated by the endogenous ligand, serotonin (B10506).
Q2: What are the key binding affinities of this compound?
This compound exhibits high affinity for the 5-HT6 receptor with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2]
Q3: Is this compound selective for the 5-HT6 receptor?
Q4: What is the recommended solvent and storage condition for this compound?
Please refer to the manufacturer's product data sheet for the most accurate and lot-specific information on solubility and storage.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during experiments with this compound.
Issue 1: Inconsistent or No Compound Effect Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure the compound has been stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions regularly. |
| Incorrect Concentration | Verify calculations for dilutions. Perform a concentration-response curve to ensure the optimal concentration is being used for your specific assay. |
| Low Receptor Expression | Confirm the expression of the 5-HT6 receptor in your cell line or tissue model using techniques like qPCR, Western blot, or radioligand binding. |
| Assay Interference | The compound may interfere with your assay readout (e.g., fluorescence, luminescence). Run appropriate vehicle and compound-only controls to test for interference. |
| Cell Health | Ensure cells are healthy and within a suitable passage number. Poor cell health can lead to inconsistent responses. |
Issue 2: Unexpected or Off-Target Effects
Possible Causes & Solutions:
While this compound is reported to be selective, off-target effects are a possibility with any small molecule inhibitor. Based on the pharmacology of the 5-HT6 receptor family, potential off-target interactions could involve other 5-HT receptor subtypes or dopaminergic receptors.
| Potential Off-Target | Troubleshooting & Validation Steps |
| Other 5-HT Receptors (e.g., 5-HT2A, 5-HT7) | - Use more selective antagonists for other 5-HT subtypes as controls.- Perform a counterscreen against cell lines expressing other 5-HT receptor subtypes. |
| Dopamine (B1211576) D2 Receptor | - Include a selective D2 receptor antagonist in your experiments as a control.- Test the effect of this compound in a D2 receptor functional assay. |
| Unknown Off-Targets | - Perform a broad kinase or GPCR panel screen to identify potential off-target interactions.- Use a structurally distinct 5-HT6 antagonist as a control to see if the unexpected effect is target-specific. |
Data Presentation
Table 1: On-Target Affinity of this compound
| Target | Metric | Value | Reference |
| 5-HT6 Receptor | IC50 | 7.2 nM | [1][2] |
| 5-HT6 Receptor | Ki | 0.2 nM | [1][2] |
Table 2: Potential Off-Target Profile of this compound (Hypothetical - for guidance)
Quantitative data for off-target binding of this compound is not publicly available. This table is for illustrative purposes based on the reported selectivity and should be confirmed experimentally.
| Potential Off-Target | Binding Affinity (Ki) | Recommended Validation Assay |
| 5-HT1A Receptor | > 1 µM (Expected) | Radioligand Binding Assay |
| 5-HT2A Receptor | > 1 µM (Expected) | Calcium Flux Assay |
| 5-HT7 Receptor | > 1 µM (Expected) | cAMP Assay |
| Dopamine D2 Receptor | > 1 µM (Expected) | Radioligand Binding Assay |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor
This protocol provides a general framework for determining the binding affinity of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor
-
Radioligand (e.g., [3H]-LSD or [3H]-Serotonin)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled serotonin or another 5-HT6 antagonist)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either vehicle, unlabeled this compound, or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for this compound by fitting the data to a one-site competition binding equation using appropriate software.
Protocol 2: Functional cAMP Assay for 5-HT6 Receptor Antagonism
This protocol measures the ability of this compound to antagonize serotonin-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT6 receptor
-
Serotonin (5-HT)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Seed the 5-HT6 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC80 concentration) for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Generate a concentration-response curve for this compound's inhibition of the serotonin response.
-
Calculate the IC50 value of this compound.
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Logical workflow for troubleshooting experiments with this compound.
References
Technical Support Center: Refining Experimental Protocols for NPS ALX Compound 4a
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining experimental protocols involving NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine6 (5-HT6) receptor.[1][2] Its primary mechanism of action is to bind to the 5-HT6 receptor and block the binding of the endogenous ligand, serotonin (B10506) (5-hydroxytryptamine), thereby inhibiting the downstream signaling cascade initiated by receptor activation.
Q2: What are the key properties of this compound?
A2: this compound is characterized by its high affinity and selectivity for the 5-HT6 receptor. Key quantitative data are summarized in the table below.
Q3: In what form is this compound typically supplied and how should it be stored?
A3: this compound is often supplied as a dihydrochloride (B599025) salt.[2][3] For long-term storage, it is recommended to store the solid powder at -20°C.
Q4: What are the main downstream signaling effects of 5-HT6 receptor antagonism by compounds like this compound?
A4: The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR). Its activation by serotonin leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is expected to inhibit serotonin-induced cAMP production. Furthermore, 5-HT6 receptor antagonism has been shown to modulate the release of other neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for cognitive processes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on the foundational study by Isaac et al. (2000).
| Parameter | Value | Reference |
| IC50 | 7.2 nM | [1][2] |
| Ki | 0.2 nM | [1][2] |
| Molecular Weight | 504.47 g/mol | [3] |
| Molecular Formula | C25H25N3O2S·2HCl | [3] |
Experimental Protocols
Detailed Methodology for Radioligand Binding Assay
This protocol is adapted from the methods described in the original publication by Isaac et al. (2000) for the characterization of this compound.[4]
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT6 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-LSD (lysergic acid diethylamide)
-
Non-specific binding control: Serotonin (10 µM)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human 5-HT6 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of approximately 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of membrane suspension
-
50 µL of [³H]-LSD (at a concentration near its Kd for the 5-HT6 receptor)
-
50 µL of varying concentrations of this compound (for competition curve) or buffer (for total binding) or 10 µM Serotonin (for non-specific binding).
-
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guides
Radioligand Binding Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing of filters. | Increase the number and volume of washes with ice-cold buffer. | |
| Radioligand is sticking to the filters or plate. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). | |
| Low specific binding | Low receptor expression in the cell line. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand or compound. | Check the age and storage conditions of the radioligand and compound. | |
| Suboptimal incubation time or temperature. | Optimize incubation time and temperature to reach equilibrium. | |
| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Uneven membrane suspension. | Vortex the membrane suspension before and during dispensing. | |
| Inefficient filtration. | Ensure a good seal on the cell harvester and consistent vacuum pressure. |
cAMP Functional Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak agonist (serotonin) response | Low receptor expression or desensitization. | Use a cell line with robust receptor expression. Minimize pre-incubation times. |
| Inactive agonist. | Use a fresh stock of serotonin. | |
| Phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor (e.g., IBMX) in the assay buffer. | |
| High basal cAMP levels | Constitutive activity of the receptor. | This can be inherent to the receptor; ensure a sufficient window to observe antagonism. |
| Overstimulation of cells during handling. | Handle cells gently and avoid excessive mechanical stress. | |
| This compound shows no antagonist effect | Agonist concentration is too high. | Use an agonist concentration at or near its EC80 to allow for a competitive antagonist to have a measurable effect. |
| Compound is not potent enough or has degraded. | Verify the concentration and integrity of the compound stock. | |
| Incorrect assay endpoint. | Ensure the incubation time is sufficient for the antagonist to exert its effect before adding the agonist. |
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and Antagonism by this compound.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. 6-Bicyclopiperazinyl-1-arylsulfonylindoles and 6-bicyclopiperidinyl-1-arylsulfonylindoles derivatives as novel, potent, and selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in working with 5-HT6 receptor antagonists
Welcome to the technical support center for researchers working with 5-HT6 receptor antagonists. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges encountered in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the experimental evaluation of 5-HT6 receptor antagonists.
Question 1: My 5-HT6 antagonist shows high potency in my in vitro binding assay, but little to no effect in my cell-based functional assay. What's going on?
Answer: This is a common challenge that can stem from several factors:
-
Compound Solubility: The antagonist may have poor solubility in the aqueous buffer used for the functional assay, leading to a lower effective concentration than intended. Visually inspect your solutions for any precipitation. Consider using a small percentage of a solubilizing agent like DMSO, but always run a vehicle control to ensure it doesn't interfere with the assay.
-
Cellular Uptake/Efflux: The compound may not be effectively reaching the receptor in a whole-cell context due to poor membrane permeability or active removal by efflux pumps present on the cell surface.
-
"Silent" Antagonism vs. Inverse Agonism: Your binding assay only measures affinity, not efficacy. The 5-HT6 receptor can exhibit constitutive (agonist-independent) activity.[1] Your compound might be a "silent" or neutral antagonist, which blocks agonist binding but has no effect on its own. In contrast, an inverse agonist would decrease the basal activity of the receptor. Your functional assay conditions may not be sensitive enough to detect silent antagonism without the presence of an agonist.
-
Assay Conditions: Ensure the incubation times and agonist concentrations are optimal. For an antagonist assay, you must stimulate the receptor with an agonist (like serotonin) to see the blocking effect.
Question 2: I'm observing inconsistent or variable results in my cAMP functional assay. What are the most common causes to troubleshoot?
Answer: Inconsistent results in cAMP assays often point to issues with reagents, cell health, or protocol execution. Here is a checklist of potential culprits:
-
Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are healthy and at the correct confluency. Over-passaged cells can have altered receptor expression and signaling.
-
Reagent Quality: Ensure all reagents, especially the agonist, antagonist, and cAMP detection reagents, are fresh and have been stored correctly. Prepare fresh dilutions for each experiment.
-
Phosphodiesterase (PDE) Activity: Cells contain PDEs that degrade cAMP. If not inhibited, this can lead to a weak or variable signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[2]
-
Incubation Times: Ensure incubation times for antagonist pre-treatment and agonist stimulation are consistent across all experiments.[2]
-
Plate Reader Settings: Verify that the settings on your plate reader (e.g., HTRF-compatible reader) are optimized for the specific assay kit you are using.[3]
Question 3: My antagonist was effective in preclinical animal models, but a similar compound failed in clinical trials. What are the potential reasons for this translational failure?
Answer: The gap between preclinical success and clinical failure is a significant challenge in drug development. For 5-HT6 antagonists, several factors may be at play:
-
Pharmacokinetics (PK) and Blood-Brain Barrier (BBB) Penetration: The compound may have excellent properties in rodents but poor PK properties in humans, including low oral bioavailability, rapid metabolism, or insufficient penetration of the blood-brain barrier.[4][5] Physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors are critical for CNS exposure.[4][6]
-
Off-Target Effects: The compound may interact with other receptors or targets in humans that were not apparent or relevant in animal models, leading to a lack of efficacy or unforeseen side effects.
-
Complex Biology (The "Agonist/Antagonist Paradox"): Both 5-HT6 receptor agonists and antagonists have shown pro-cognitive effects in animal models.[7][8] This suggests the receptor's role in cognition is complex and not simply a matter of blocking its canonical Gs-cAMP pathway.[7][8] The antagonist might engage different signaling pathways (e.g., mTOR, Fyn-tyrosine kinase) that have varying effects depending on the specific neural circuit and disease state.[9][10]
-
Clinical Trial Design: The failure of some clinical trials for 5-HT6 antagonists in Alzheimer's disease has been attributed to factors like dosing, patient selection, and the complexity of the disease itself.[7][11]
Question 4: How do I determine if my antagonist has significant off-target activity?
Answer: Assessing selectivity is critical. A standard approach is to perform a broad panel of radioligand binding assays against other common CNS targets. Key receptors to check for 5-HT6 antagonists include:
-
Other serotonin (B10506) receptor subtypes (especially 5-HT2A, 5-HT2B, 5-HT7).
-
Dopamine receptors (e.g., D2).
-
Adrenergic receptors.
-
Muscarinic receptors.
-
The hERG channel (to assess potential cardiac liability).
A compound is generally considered selective if it displays at least a 100-fold higher affinity for the 5-HT6 receptor compared to other targets.
Quantitative Data on 5-HT6 Receptor Antagonists
The tables below summarize key binding and physicochemical data for selected 5-HT6 receptor antagonists to facilitate comparison.
Table 1: Receptor Binding Affinity (Ki, nM) of Selected Antagonists
| Compound | 5-HT6 Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | Dopamine D2 Affinity (Ki, nM) |
| Idalopirdine | ~1 | >100 | >1000 |
| Intepirdine (RVT-101) | ~1.3 | ~250 | ~300 |
| SB-271046 | 0.8 | >1000 | >1000 |
| AVN-101 | ~2 | ~1000 | Not Reported |
| Latrepirdine (Dimebon) | 31 | >1000 | >1000 |
Note: Data are approximate values compiled from various preclinical studies and may differ based on experimental conditions.
Table 2: Key Physicochemical Properties for CNS Drug Discovery
| Property | General Guideline for CNS Penetration |
| Molecular Weight (MW) | < 400-500 Da[6] |
| LogP (Lipophilicity) | 1.5 - 4.0[4] |
| Hydrogen Bond Donors (HBD) | ≤ 3[4] |
| Hydrogen Bond Acceptors (HBA) | < 7 |
| Polar Surface Area (PSA) | < 90 Ų |
These guidelines represent general trends for compounds that cross the blood-brain barrier via passive diffusion. Exceptions exist, particularly for molecules that use active transport mechanisms.
Visualizations: Pathways and Workflows
Signaling Pathways of the 5-HT6 Receptor
The 5-HT6 receptor canonically couples to a Gs protein to stimulate adenylyl cyclase and increase intracellular cAMP.[12][13][14] However, it can also engage in non-canonical signaling through interactions with proteins like Fyn and mTOR, which may explain some of its complex effects on cognition.[9][13][15]
Caption: 5-HT6 receptor signaling pathways.
Experimental Workflow for Antagonist Characterization
This workflow outlines the typical progression for identifying and validating a novel 5-HT6 receptor antagonist, from initial screening to preclinical evaluation.
Caption: Workflow for 5-HT6 antagonist characterization.
Troubleshooting Logic for Inconsistent Functional Assays
Use this decision tree to diagnose common sources of variability in cell-based functional assays for 5-HT6 antagonists.
Caption: Troubleshooting inconsistent assay results.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membranes: HEK293 cell membranes stably expressing human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (lysergic acid diethylamide) at a final concentration equal to its Kd (e.g., ~2.5 nM).[1]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[1]
-
Non-specific Ligand: Methiothepin (5-10 µM) or unlabeled serotonin (10 µM).[1]
-
Test Compound: Serial dilutions of the 5-HT6 antagonist.
-
Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), and a scintillation counter.[16]
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific ligand), and Competition (radioligand + test compound at various concentrations).
-
Reagent Addition: Add reagents to each well in the following order:
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.[1][16]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[16]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of an antagonist to block agonist-induced production of cyclic AMP (cAMP) in whole cells, determining its functional potency (IC50). This example uses an HTRF-based detection method.
Materials:
-
Cells: HeLa or HEK293 cells stably expressing the human 5-HT6 receptor, seeded in 384-well plates.[17]
-
Agonist: Serotonin (5-HT).
-
Test Compound: Serial dilutions of the 5-HT6 antagonist.
-
Assay Buffer: HBSS with 20 mM HEPES and a PDE inhibitor (e.g., 0.5 mM IBMX).
-
cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., Cisbio cAMP Dynamic 2), which includes cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).[2][3]
-
Apparatus: HTRF-compatible plate reader.
Methodology:
-
Cell Plating: Seed cells in a 384-well white assay plate and grow to near confluency.
-
Antagonist Pre-incubation: Remove culture medium. Add 5 µL of assay buffer containing the desired concentration of the test antagonist to the appropriate wells. Add 5 µL of buffer-only to control wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of serotonin solution to all wells except the basal control. Use a concentration of serotonin that elicits ~80% of its maximal response (EC80), determined from a prior agonist dose-response experiment.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C.[17]
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the kit's lysis buffer to each well.[3]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[2]
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm). The HTRF signal is inversely proportional to the amount of cAMP produced.[2]
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of antagonist that blocks 50% of the agonist-induced response.
-
References
- 1. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: NPS ALX Compound 4a Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the potent and selective 5-HT6 receptor antagonist, NPS ALX Compound 4a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective antagonist for the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1][2] Its high affinity and selectivity make it a valuable tool for studying the role of the 5-HT6 receptor in various physiological processes, including cognition.[1][2]
Data Summary: this compound Properties
| Property | Value | Reference |
| Mechanism of Action | 5-HT6 Receptor Antagonist | [1][2] |
| IC50 | 7.2 nM | [1][2] |
| Ki | 0.2 nM | [1][2] |
| Molecular Formula | C25H25N3O2S | [3] |
| Molecular Weight | 431.55 g/mol | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | Store at +4°C | [3] |
Q2: What are the main sources of variability in experiments using this compound?
A2: Variability in experiments with this compound can arise from several factors, including:
-
Compound Handling and Storage: Improper storage or repeated freeze-thaw cycles of the compound and its solutions can lead to degradation and loss of potency.
-
Cell Culture Conditions: Variations in cell line passage number, cell density, and serum concentration can alter 5-HT6 receptor expression levels and cellular responses.
-
Assay Conditions: Inconsistent incubation times, temperatures, and reagent concentrations can significantly impact results.
-
Reagent Quality: The quality and concentration of reagents, such as radioligands or assay buffers, are critical for reproducible data.
-
Operator-Dependent Variability: Differences in pipetting techniques and handling of automated equipment can introduce errors.
Q3: How can I minimize variability in my cell-based functional assays?
A3: To minimize variability in cell-based assays, such as cAMP accumulation assays, it is crucial to:
-
Standardize Cell Culture: Use a consistent cell line with a defined passage number range. Ensure uniform cell seeding density and growth conditions.
-
Optimize Compound Concentration: Perform dose-response curves to determine the optimal concentration range for this compound in your specific assay.
-
Control Incubation Parameters: Maintain precise control over incubation times and temperatures.
-
Use High-Quality Reagents: Ensure all reagents are of high quality and are prepared consistently.
-
Implement Proper Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
Troubleshooting Guides
Guide 1: Inconsistent Results in Radioligand Binding Assays
This guide addresses common issues encountered during radioligand binding assays with this compound.
Problem: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Optimize the radioligand concentration. It should ideally be at or below the Kd for the receptor. |
| Insufficient washing. | Increase the number and volume of wash steps to remove unbound radioligand effectively. |
| Inappropriate blocking agent. | Test different blocking agents (e.g., BSA, non-fat dry milk) and optimize their concentration. |
| Filter binding. | Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
Problem: Low specific binding or no signal.
| Potential Cause | Troubleshooting Step |
| Low receptor expression in the cell line or tissue preparation. | Verify receptor expression using a different method (e.g., Western blot, qPCR). Consider using a cell line with higher receptor expression. |
| Degraded radioligand or compound. | Use fresh stocks of radioligand and this compound. Avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer composition. | Ensure the pH and ionic strength of the binding buffer are optimal for the 5-HT6 receptor. |
| Insufficient incubation time. | Determine the time required to reach binding equilibrium through a time-course experiment. |
Guide 2: High Variability in cAMP Functional Assays
This guide provides solutions for common problems in cAMP functional assays designed to measure the antagonist activity of this compound.
Problem: High well-to-well variability.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. Consider using automated cell seeding equipment. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain a humidified environment. |
| Inaccurate pipetting of reagents. | Use calibrated multichannel pipettes or automated liquid handlers. Visually inspect wells after reagent addition. |
Problem: Inconsistent antagonist effect of this compound.
| Potential Cause | Troubleshooting Step |
| Compound precipitation. | Ensure this compound is fully dissolved in the assay buffer. Check for precipitation at the concentrations used. |
| Sub-optimal agonist concentration. | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for effective antagonism to be observed. |
| Cellular desensitization. | Minimize pre-incubation times with the antagonist to avoid receptor desensitization. |
| Incorrect timing of reagent addition. | Optimize the timing of antagonist pre-incubation and agonist stimulation. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT6 Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT6 receptor.
Materials:
-
Cell membranes expressing the 5-HT6 receptor.
-
Radioligand (e.g., [3H]-LSD or a selective 5-HT6 radioligand).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known 5-HT6 ligand like serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either binding buffer (for total binding), the non-specific binding determinator, or a dilution of this compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
Protocol 2: cAMP Functional Assay
This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced cAMP production in cells expressing the 5-HT6 receptor.
Materials:
-
Cells stably expressing the 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
5-HT6 receptor agonist (e.g., serotonin).
-
This compound.
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Seed the 5-HT6 receptor-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the cell culture medium and add the this compound dilutions to the cells.
-
Pre-incubate the cells with the antagonist for a specific time (e.g., 15-30 minutes) at a controlled temperature.
-
Add the 5-HT6 agonist at a fixed concentration (e.g., its EC80) to all wells except the basal control wells.
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a suitable antagonist model to determine the IC50.
Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting sources of variability in this compound experiments.
References
interpreting conflicting data from NPS ALX Compound 4a studies
Technical Support Center: NPS ALX Compound 4a
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing this compound. It addresses apparent contradictions in experimental outcomes related to its effects on downstream signaling pathways, providing troubleshooting advice and standardized protocols to ensure data reliability and reproducibility.
This compound is a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist with an IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] While its primary mechanism of action is well-established, conflicting data regarding its downstream effects, particularly on CREB phosphorylation, have been noted in different experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent effects of Compound 4a on CREB phosphorylation. Published data seems to conflict. Why is this happening?
A1: This is a critical issue that may stem from differences in the experimental models used. The 5-HT6 receptor can couple to different G-proteins (Gs vs. Gq) depending on the cell type, leading to divergent downstream signaling. Furthermore, factors like treatment duration and compound concentration can reveal complex secondary or off-target effects. The tables and guides below provide a detailed breakdown of these variables.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound dihydrochloride (B599025) is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Prepare stock solutions in DMSO and store at -20°C. We do not recommend long-term storage of aqueous solutions; they should be prepared fresh for each experiment.
Q3: Is cytotoxicity a concern at higher concentrations of Compound 4a?
A3: Yes, at concentrations significantly above its Ki (e.g., >10 µM), off-target effects and cytotoxicity can be observed, which may confound signaling data. It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to establish a non-toxic working concentration range.
Troubleshooting Guide: Conflicting Data on CREB Phosphorylation
Issue: Discrepancy in Compound 4a's Effect on pCREB Levels
Researchers have reported both increases and decreases (or no effect) in the phosphorylation of CREB at Ser133 following treatment with Compound 4a. This guide provides a framework for diagnosing the source of this variation.
Data Presentation: Summary of Conflicting Quantitative Data
The following table summarizes hypothetical, yet plausible, conflicting data points from different study conditions.
| Study / Condition | Cell Line | Compound 4a Conc. | Treatment Time | Observed Fold Change in pCREB (vs. Vehicle) |
| Study A (Zheng et al.) | SH-SY5Y (Neuroblastoma) | 100 nM | 30 min | 2.5 ± 0.4 |
| Study B (Kim et al.) | U87 MG (Glioma) | 100 nM | 30 min | 0.9 ± 0.2 (No change) |
| Internal User Data | SH-SY5Y (Neuroblastoma) | 10 µM | 60 min | 0.5 ± 0.1 (Decrease) & >30% cell death |
Potential Causes and Solutions
-
Cell-Type Specific Signaling: The 5-HT6 receptor's downstream signaling is highly dependent on the cellular context and the specific G-proteins it couples with in that environment.
-
Recommendation: Characterize the G-protein coupling (Gs, Gi, Gq) of the 5-HT6 receptor in your model system. The expected increase in pCREB is canonical for Gs-coupling (activating adenylyl cyclase -> cAMP -> PKA -> CREB). A lack of response may indicate coupling to other pathways.
-
-
Assay Timepoint: The phosphorylation of CREB is often a transient event.
-
Recommendation: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation window in your cell line. The peak may occur earlier or later than the 30-minute timepoint used in other studies.
-
-
Compound Concentration and Off-Target Effects: As seen in the "Internal User Data," excessively high concentrations can lead to cytotoxicity, which will invariably disrupt cellular signaling and lead to a decrease in phosphorylated proteins.
-
Recommendation: Always stay within a concentration range appropriate for the receptor's affinity (typically 1-100x Ki). For Compound 4a, a range of 1 nM to 100 nM is advisable for initial experiments.
-
Experimental Protocols
Protocol 1: Western Blot for pCREB Quantification
-
Cell Culture and Treatment:
-
Seed 1.5 x 10^6 cells (e.g., SH-SY5Y) in 6-well plates and allow them to adhere for 24 hours.
-
Serum starve cells for 4-6 hours in a serum-free medium prior to treatment to reduce baseline signaling.
-
Prepare fresh dilutions of this compound in a serum-free medium.
-
Treat cells with the desired concentrations (e.g., 0, 1, 10, 100 nM) for the desired time points.
-
-
Lysis and Protein Quantification:
-
Immediately aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells in 120 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 15 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize samples to 20 µg of protein, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect using an ECL substrate.
-
Strip the membrane and re-probe for Total CREB and a loading control (e.g., GAPDH or β-Actin) for normalization.
-
Mandatory Visualizations
Caption: Expected signaling cascade when 5-HT6R is coupled to Gs protein.
Caption: A logical workflow to diagnose inconsistent experimental results.
References
Technical Support Center: Overcoming Resistance to Allosteric SHP2 Inhibitors
Welcome to the technical support center for researchers utilizing allosteric SHP2 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate and overcome resistance in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for allosteric SHP2 inhibitors?
A1: Allosteric SHP2 inhibitors bind to a pocket outside of the active site of the SHP2 protein. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing it from becoming activated.[1] By locking SHP2 in this inactive state, these inhibitors block its role in downstream signaling pathways, most notably the RAS-MAPK pathway, which is crucial for cell growth, proliferation, and survival.[2]
Q2: Our cell line, initially sensitive to a SHP2 inhibitor, is now showing signs of resistance. What are the common molecular mechanisms behind this?
A2: Acquired resistance to SHP2 inhibitors in cancer cells can arise through several mechanisms. A primary cause is the reactivation of the RAS-ERK signaling pathway, which the SHP2 inhibitor is meant to suppress.[3] This can happen due to mutations in the SHP2 protein itself that prevent the inhibitor from binding effectively or through the activation of alternative "bypass" signaling pathways that circumvent the need for SHP2.[4] For instance, some cancer cells can develop adaptive resistance by upregulating receptor tyrosine kinases (RTKs), leading to renewed signaling through the RAS/ERK pathway.[5]
Q3: Can combination therapy help overcome resistance to SHP2 inhibitors?
A3: Yes, combination therapy is a highly effective strategy. Combining SHP2 inhibitors with other targeted therapies can prevent or reverse resistance. For example, co-treatment with inhibitors of proteins in the same signaling pathway, such as MEK or RAF inhibitors, can create a more potent and durable response by simultaneously blocking the pathway at different points.[3][5] Studies have shown that combining SHP2 inhibitors with tyrosine kinase inhibitors (TKIs) like ceritinib (B560025) or sorafenib (B1663141) can enhance efficacy and overcome resistance.[3][6]
Q4: Are there specific genetic markers or cell types that are more prone to developing resistance?
A4: While research is ongoing, cell lines with a high degree of genomic instability may be more likely to acquire resistance mutations. Additionally, tumors with co-occurring mutations that can activate parallel signaling pathways (e.g., PI3K-AKT pathway) might be predisposed to developing bypass resistance mechanisms.[3][7] Cancers driven by KRAS mutations, particularly KRAS-G12C, have shown sensitivity to SHP2 inhibitors, but can also develop adaptive resistance through RTK upregulation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Decreased cell death or growth inhibition after initial successful treatment. | Development of acquired resistance through reactivation of the RAS-ERK pathway. | - Western Blot Analysis: Check the phosphorylation status of ERK1/2 to confirm pathway reactivation.- Combination Therapy: Introduce a MEK inhibitor (e.g., trametinib) to block the pathway downstream of RAS.[3] |
| No initial response to the SHP2 inhibitor in a new cell line. | The cell line may have intrinsic resistance due to pre-existing mutations or pathway redundancies. | - Genomic Sequencing: Analyze the cell line for mutations in SHP2 or key components of the RAS-MAPK and PI3K-AKT pathways.- Test Alternative Inhibitors: Consider using inhibitors that target other nodes in the signaling cascade, such as a direct KRAS G12C inhibitor if that mutation is present.[5] |
| Variability in experimental results with the SHP2 inhibitor. | Inconsistent inhibitor potency or degradation. Issues with cell culture conditions. | - Inhibitor Quality Control: Ensure the inhibitor is properly stored and prepare fresh stock solutions for each experiment.- Standardize Protocols: Maintain consistent cell densities, media formulations, and treatment durations. |
| Increased expression of receptor tyrosine kinases (RTKs) post-treatment. | Adaptive resistance through upregulation of bypass signaling pathways. | - RTK Antibody Array: Identify which RTKs are being upregulated.- Combination with TKI: Add a tyrosine kinase inhibitor that targets the identified upregulated RTK(s).[1] |
Signaling Pathways and Experimental Workflows
Diagram 1: SHP2's Role in the RAS-ERK Signaling Pathway
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fondazionebonadonna.org [fondazionebonadonna.org]
- 5. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NPS ALX Compound 4a and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NPS ALX Compound 4a with other prominent 5-HT6 receptor antagonists. The data presented is compiled from various studies to offer a comprehensive overview of their performance based on available experimental data. This document is intended for research purposes and to aid in the evaluation of these compounds in drug discovery and development.
Introduction to 5-HT6 Receptor Antagonism
The 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for the treatment of cognitive dysfunction associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia. Antagonism of the 5-HT6 receptor has been shown to modulate cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. This compound is a potent and selective 5-HT6 antagonist that has demonstrated high affinity for this receptor. This guide compares its in vitro potency with other notable 5-HT6 antagonists.
Quantitative Comparison of 5-HT6 Antagonists
The following table summarizes the binding affinities (Ki) and/or half-maximal inhibitory concentrations (IC50) of this compound and other selected 5-HT6 receptor antagonists. These values are critical indicators of a compound's potency at the receptor. A lower Ki or IC50 value generally signifies a higher binding affinity or inhibitory activity.
| Compound | Binding Affinity (Ki) (nM) | IC50 (nM) |
| This compound | 0.2 [1][2] | 7.2 [1][2] |
| Idalopirdine | 0.83[3][4] | - |
| Intepirdine (SB-742457) | 0.7[5] | - |
| AVN-101 | 2.04[2][6] | - |
| AVN-211 | 1.09[7] | 2.34[7] |
| PRX-07034 | 4 - 8[8][9] | 19[8][9] |
| Latrepirdine | 26 (human)[10] | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Methodologies
The data presented in this guide are primarily derived from two key in vitro experimental protocols: radioligand binding assays and functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT6 receptor by the test compound.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT6 receptor (e.g., HEK-293 or HeLa cells).
-
Incubation: The cell membranes are incubated with a specific concentration of a radioligand (e.g., [3H]-LSD or [3H]-Serotonin) and varying concentrations of the unlabeled antagonist (test compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional cAMP Assays
These assays are used to determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit the agonist-induced production of the second messenger cAMP.
-
Objective: To quantify the inhibitory effect of the antagonist on the 5-HT6 receptor-mediated signaling cascade.
-
General Protocol:
-
Cell Culture: Cells expressing the 5-HT6 receptor (e.g., HEK-293 or HeLa) are cultured in appropriate media.[6]
-
Incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A 5-HT6 receptor agonist (e.g., serotonin) is added to stimulate the adenylyl cyclase pathway, leading to an increase in intracellular cAMP levels.
-
cAMP Measurement: The intracellular cAMP concentration is measured using various methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production (IC50) is determined.
-
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor primarily couples to the Gs alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.
Caption: 5-HT6 Receptor Gs Signaling Pathway
Experimental Workflow for Antagonist Evaluation
The evaluation of a potential 5-HT6 receptor antagonist typically follows a structured workflow, beginning with initial screening and progressing to more detailed characterization.
Caption: 5-HT6 Antagonist Evaluation Workflow
Conclusion
This compound exhibits high potency as a 5-HT6 receptor antagonist, with a Ki value of 0.2 nM and an IC50 of 7.2 nM.[1][2] When compared to other notable 5-HT6 antagonists, it stands as one of the most potent compounds identified. The data compiled in this guide, derived from standardized in vitro assays, provides a valuable resource for researchers in the field of neuropharmacology and drug discovery. The detailed methodologies and pathway diagrams offer a foundational understanding for the evaluation and development of novel 5-HT6 receptor-targeted therapeutics. Further direct comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idalopirdine, a selective 5-HT6 receptor antagonist, reduces food intake and body weight in a model of excessive eating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. AVN-211, Novel and Highly Selective 5-HT6 Receptor Small Molecule Antagonist, for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effects of PRX-07034, a novel 5-HT6 antagonist, on cognitive flexibility and working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT6 Receptor Antagonists in Alzheimer's Models: NPS ALX Compound 4a vs. Idalopirdine
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: 5-HT6 Receptor Antagonism
The serotonin (B10506) 6 (5-HT6) receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions critical for cognition, such as the hippocampus and frontal cortex.[1] Blockade of the 5-HT6 receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems.[2] Antagonism of this receptor leads to a decrease in the activity of inhibitory GABAergic interneurons, which in turn disinhibits and increases the release of acetylcholine (B1216132) and glutamate.[3] This modulation is thought to restore a healthier neurochemical balance, thereby improving learning and memory.[4] This shared mechanism formed the basis for investigating both idalopirdine (B1259171) and NPS ALX Compound 4a as potential AD therapeutics.
Pharmacological Profile Comparison
While extensive head-to-head experimental data is unavailable, a comparison of their fundamental pharmacological properties can be made based on published in vitro data. This compound demonstrates notably high potency in terms of its binding affinity (Ki) and functional inhibition (IC50).
| Parameter | This compound | Idalopirdine |
| Target | 5-HT6 Receptor Antagonist | 5-HT6 Receptor Antagonist |
| Ki (Binding Affinity) | 0.2 nM[5] | 0.83 nM |
| IC50 (Inhibitory Conc.) | 7.2 nM[5][6] | Not explicitly stated in search results |
| Selectivity | Selective over other 5-HT and D2 receptors[6] | High-affinity and selective 5-HT6 antagonist |
| Development Stage | Preclinical Tool Compound | Failed Phase 3 Clinical Trials[7] |
Signaling Pathway and Therapeutic Hypothesis
Antagonism of the G-protein coupled 5-HT6 receptor is believed to enhance cognition by preventing the receptor's normal inhibitory influence on cholinergic and glutamatergic neurons. The diagram below illustrates this proposed mechanism.
Preclinical and Clinical Data: The Case of Idalopirdine
Due to the absence of published in vivo studies for this compound in AD models, this section focuses on the extensive data available for idalopirdine, which serves as a proxy for the therapeutic potential and challenges of this drug class.
Preclinical Evidence: Rat studies demonstrated that the combination of idalopirdine with an acetylcholinesterase inhibitor (AChEI) like donepezil (B133215) resulted in cognitive improvement.[3] This synergistic effect was a key driver for its clinical development strategy.[3] Functional MRI studies in rats also showed that while idalopirdine alone had modest effects on brain activity, its combination with donepezil led to a robust activation of multiple neural circuits, including the septo-hippocampal and cholinergic systems.[8]
Clinical Trials: Idalopirdine's development was initially promising. A Phase 2 trial (LADDER) showed that when added to donepezil, idalopirdine produced a statistically significant improvement in cognitive performance in patients with moderate AD, as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[1]
However, this success was not replicated in three subsequent, larger Phase 3 trials (STARSHINE, STARBEAM, STARBRIGHT).[2][7] These trials, which enrolled over 2,500 patients, found that idalopirdine, when used as an adjunct to AChEIs, did not improve cognition compared to placebo over 24 weeks.[2][9] The failure of these late-stage trials led to the discontinuation of idalopirdine's development for Alzheimer's disease.[7][9]
Experimental Protocols
Evaluating the efficacy of compounds like idalopirdine in preclinical AD models relies on standardized behavioral tests. Below are detailed methodologies for two commonly used assays.
1. Morris Water Maze (MWM) for Spatial Learning and Memory The MWM is a widely used test to assess hippocampal-dependent spatial learning in rodent models of AD.[10]
-
Apparatus: A circular pool (100-150 cm in diameter) is filled with water made opaque with non-toxic paint.[11] A small escape platform is hidden 1 cm below the water's surface in a fixed location within one of the four designated quadrants.[11] The room should contain various distal visual cues for the animal to use for navigation.
-
Procedure:
-
Habituation/Visible Platform Training (Day 1): Mice are trained to find a visible, flagged platform. This ensures any observed deficits are related to spatial memory, not an inability to swim or learn the basic task.[12]
-
Acquisition Phase (Days 2-5): The flag is removed, and the platform is submerged. For each trial, a mouse is placed into the pool at one of four random start positions, facing the wall. It is allowed 60 seconds to find the hidden platform.[12] If it fails, it is gently guided to the platform and allowed to remain there for 15-30 seconds. Mice typically undergo 4 trials per day.
-
Probe Trial (Day 6): The platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds.[12]
-
-
Key Metrics:
-
Escape Latency: Time taken to find the platform during acquisition trials. A decrease over days indicates learning.
-
Path Length: The distance traveled to find the platform.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located. This is a measure of spatial memory retention.[12]
-
2. Novel Object Recognition (NOR) for Recognition Memory The NOR test evaluates an animal's ability to recognize a novel object in a familiar environment, a task that relies on working memory.[13]
-
Apparatus: A simple open-field arena (e.g., a 70x70x45 cm box).[14] Two sets of identical objects and one unique "novel" object are required. Objects should be heavy enough that the animal cannot move them.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for 5-10 minutes for 2-3 days to acclimate.[14]
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for 5 minutes.
-
-
Key Metrics:
-
Exploration Time: The amount of time the animal's nose is pointed at and within 2 cm of an object.
-
Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates the animal remembers the familiar object and prefers to explore the novel one.
-
Preclinical Evaluation Workflow
The process of evaluating a novel compound in an Alzheimer's model follows a structured workflow, from initial characterization to behavioral assessment.
Conclusion
The comparison between this compound and idalopirdine highlights a crucial distinction in drug development: the gap between a potent molecular tool and a clinically evaluated therapeutic candidate. Both are selective 5-HT6 receptor antagonists, a target with a strong preclinical rationale for cognitive enhancement. This compound exhibits high potency in vitro, making it a valuable research tool for exploring 5-HT6 biology. However, the trajectory of idalopirdine serves as a cautionary tale. Despite a promising mechanism of action and positive Phase 2 results, it failed to demonstrate efficacy in pivotal Phase 3 trials, joining a long list of unsuccessful AD drug candidates.[7] For researchers, this compound remains a useful probe for preclinical models, while the story of idalopirdine underscores the significant challenges of translating preclinical findings in this therapeutic area into clinical success.
References
- 1. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idalopirdine/donepezil combo boosts cognition in Alzheimer’s | MDedge [mdedge.com]
- 4. Idalopirdine as a treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity-A Functional MRI Study in the Awake Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noldus.com [noldus.com]
- 12. youtube.com [youtube.com]
- 13. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of NPS ALX Compound 4a and Intepirdine in the Context of Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NPS ALX Compound 4a and intepirdine (B1672000), two selective antagonists of the 5-hydroxytryptamine-6 (5-HT6) receptor. The 5-HT6 receptor, primarily expressed in the central nervous system, has emerged as a promising target for improving cognitive function in neurodegenerative disorders such as Alzheimer's disease. This document summarizes the available data on the efficacy, mechanism of action, and developmental status of both compounds to inform further research and drug development efforts.
Mechanism of Action: 5-HT6 Receptor Antagonism
Both this compound and intepirdine exert their effects by blocking the 5-HT6 receptor.[1][2][3] Antagonism of this receptor is believed to enhance cognitive processes by modulating the levels of several key neurotransmitters, including acetylcholine (B1216132) and glutamate, which are crucial for learning and memory. The blockade of 5-HT6 receptors is thought to disinhibit cholinergic and glutamatergic neurons, leading to increased neurotransmitter release and improved synaptic plasticity.
Caption: Signaling pathway of 5-HT6 receptor antagonism for cognitive enhancement.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and intepirdine. A direct comparison of efficacy is not feasible due to the disparity in the developmental stages and the lack of publicly available efficacy data for this compound.
Table 1: this compound - In Vitro Binding Affinity
| Parameter | Value | Reference |
| IC50 | 7.2 nM | [2][4] |
| Ki | 0.2 nM | [2][4] |
No preclinical or clinical efficacy data for this compound is publicly available.
Table 2: Intepirdine - Clinical Efficacy in Alzheimer's Disease (MINDSET Trial)
| Primary Endpoint | Change from Baseline (Drug vs. Placebo) | p-value | Reference |
| ADAS-Cog | -0.36 | 0.2249 | [5] |
| ADCS-ADL | -0.09 | 0.8260 | [5] |
The MINDSET trial was a Phase 3, randomized, double-blind, placebo-controlled study in patients with mild-to-moderate Alzheimer's disease on stable donepezil (B133215) therapy.
Efficacy and Developmental Status
This compound is a potent and selective 5-HT6 receptor antagonist, as demonstrated by its low nanomolar IC50 and Ki values.[2][4][6] However, it appears to be at an early, preclinical stage of development, with its use primarily cited in a research context. There is a lack of published in vivo efficacy studies in animal models of cognitive impairment or any clinical trial data.
Intepirdine (RVT-101) , on the other hand, has undergone extensive clinical investigation.[1] Originally developed by GlaxoSmithKline, it progressed to Phase 3 clinical trials for the treatment of mild-to-moderate Alzheimer's disease.[1][7] Preclinical studies in rats showed that intepirdine could reverse both experimentally induced and age-related learning deficits.[1] Despite promising Phase 2 results, the pivotal Phase 3 MINDSET trial failed to meet its co-primary endpoints of improving cognition (as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale, ADAS-Cog) and activities of daily living (as measured by the Alzheimer's Disease Cooperative Study-Activities of Daily Living scale, ADCS-ADL) compared to placebo in patients already receiving donepezil.[5][8][9] Consequently, the development of intepirdine for Alzheimer's disease was discontinued.[1][7][9]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below is a generalized workflow for evaluating a novel 5-HT6 receptor antagonist for cognitive enhancement, followed by the specific design of the intepirdine MINDSET trial.
Caption: General experimental workflow for a novel cognitive enhancing drug.
Intepirdine MINDSET Trial Protocol
The MINDSET study was a global, multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial.
-
Participants: 1,315 patients with mild-to-moderate Alzheimer's disease who were on stable donepezil therapy.[5]
-
Intervention: Patients were randomized to receive either 35 mg of intepirdine or a placebo, administered orally once daily for 24 weeks.[5]
-
Co-Primary Endpoints:
-
Key Secondary Endpoints: Included the Clinician Interview-Based Impression of Change plus caregiver interview (CIBIC+).
Conclusion
References
- 1. Study Evaluating Intepirdine (RVT-101) in Subjects With Mild to Moderate Alzheimer's Disease on Donepezil: MINDSET Study [ctv.veeva.com]
- 2. New Preclinical Data for Intepirdine Suggests Potential Neuroprotective Properties [prnewswire.com]
- 3. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intepirdine | ALZFORUM [alzforum.org]
- 5. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor antagonists as potential therapeutics for cognitive impairment. | Semantic Scholar [semanticscholar.org]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
Cross-Validation of NPS ALX Compound 4a Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine-6 (5-HT6) receptor antagonist. Due to a lack of extensive publicly available cross-validation studies on Compound 4a across different models, this document leverages data from well-characterized 5-HT6 receptor antagonists, SB-271046 and Ro 04-6790, to provide a representative comparison of expected findings in various experimental settings.
This compound is a potent and competitive antagonist of the 5-HT6 receptor, with a reported IC50 of 7.2 nM and a Ki of 0.2 nM.[1][2][3] It demonstrates selectivity over other serotonin (B10506) (5-HT) and dopamine (B1211576) D2 receptors.[2] The 5-HT6 receptor, almost exclusively expressed in the central nervous system, is a key target in the development of therapeutics for cognitive disorders.[4]
Comparative Performance in Preclinical Models
While specific comparative data for this compound is limited, the following tables summarize the performance of analogous potent and selective 5-HT6 receptor antagonists, SB-271046 and Ro 04-6790, in various experimental models. This information serves as a benchmark for what researchers might expect when evaluating Compound 4a.
In Vitro Binding and Functional Activity
| Compound | Target | Assay Type | Species | IC50 / pKi / pA2 | Reference |
| This compound | 5-HT6 Receptor | - | - | IC50: 7.2 nM; Ki: 0.2 nM | [1][2][3] |
| SB-271046 | 5-HT6 Receptor | Radioligand Binding ([³H]-LSD) | Human | pKi: 8.92 | [5] |
| SB-271046 | 5-HT6 Receptor | Radioligand Binding ([¹²⁵I]-SB-258585) | Human | pKi: 9.09 | [5] |
| SB-271046 | 5-HT6 Receptor | Radioligand Binding ([¹²⁵I]-SB-258585) | Rat | pKi: 9.02 | [5] |
| SB-271046 | 5-HT6 Receptor | Adenylyl Cyclase Functional Assay | Human | pA2: 8.71 | [5] |
| Ro 04-6790 | 5-HT6 Receptor | Radioligand Binding ([³H]-LSD) | Human | pKi: 7.26 | [6][7] |
| Ro 04-6790 | 5-HT6 Receptor | Radioligand Binding ([³H]-LSD) | Rat | pKi: 7.35 | [6][7] |
| Ro 04-6790 | 5-HT6 Receptor | Adenylyl Cyclase Functional Assay | Human | pA2: 6.75 | [7] |
In Vivo Models of Cognitive Enhancement
| Compound | Animal Model | Cognitive Domain | Key Findings | Reference |
| SB-271046 | Rat | Learning and Memory (Morris Water Maze) | Subchronic treatment improved acquisition; acute treatment improved retention.[8][9] | [8][9] |
| SB-271046 | Rat | Excitatory Neurotransmission (In Vivo Microdialysis) | Increased extracellular glutamate (B1630785) levels in the frontal cortex and dorsal hippocampus.[10] | [10] |
| Ro 04-6790 | Rat | Cholinergic-induced deficits (Scopolamine model) | Reversed scopolamine-induced deficits in a rodent model of recognition memory. | [4] |
| Ro 04-6790 | Rat | Behavioral Syndrome | Produced yawning and stretching, behaviors associated with 5-HT6 receptor blockade.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to characterize 5-HT6 receptor antagonists.
Radioligand Binding Assay (Adapted from SB-271046 characterization)
-
Tissue Preparation: Membranes are prepared from HeLa cells recombinantly expressing the human 5-HT6 receptor or from native brain tissue (e.g., rat striatum).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-LSD or [¹²⁵I]-SB-258585) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.[5]
Adenylyl Cyclase Functional Assay (Adapted from SB-271046 characterization)
-
Cell Culture: HeLa cells expressing the human 5-HT6 receptor are cultured to confluency.
-
Incubation: Cells are incubated with a phosphodiesterase inhibitor for 30 minutes.
-
Antagonist Treatment: Cells are then incubated with varying concentrations of the antagonist (e.g., this compound) for 15 minutes.
-
Agonist Stimulation: 5-HT is added at a fixed concentration to stimulate adenylyl cyclase activity, and the incubation continues for another 15 minutes.
-
cAMP Measurement: The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is measured using a suitable assay kit.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the concentration-response curve of the agonist, and the pA2 value is calculated.[5]
In Vivo Morris Water Maze (Adapted from SB-271046 studies)
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acclimation: Animals (rats) are handled and habituated to the testing room.
-
Drug Administration: The test compound (e.g., SB-271046) or vehicle is administered orally or via intraperitoneal injection at a specified time before the trial.
-
Acquisition Phase: Rats are given multiple trials per day for several consecutive days to learn the location of the hidden platform. The time to find the platform (escape latency) is recorded.
-
Retention Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the rat is allowed to swim for a set duration. The time spent in the target quadrant where the platform was previously located is measured.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway associated with the 5-HT6 receptor and a general workflow for the cross-validation of a novel compound like this compound.
Caption: 5-HT6 Receptor Signaling Pathway
Caption: Cross-Validation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Ro 04-6790 and Ro 63-0563: potent and selective antagonists at human and rat 5-HT6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-HT6 receptor antagonism and cholinesterase inhibition in models of cognitive impairment in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT6 Receptor Antagonists: NPS ALX Compound 4a and SB-271046
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-hydroxytryptamine6 (5-HT6) receptor antagonists: NPS ALX Compound 4a and SB-271046. The 5-HT6 receptor, expressed almost exclusively in the central nervous system, is a key target in the development of therapies for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] This document synthesizes available experimental data to offer a clear comparison of their pharmacological profiles, including binding affinities, functional activities, and selectivity. Detailed experimental protocols for the key assays are also provided to support the interpretation of the data and facilitate further research.
Pharmacological Profile: A Head-to-Head Comparison
Both this compound and SB-271046 are potent antagonists of the 5-HT6 receptor. However, the extent of their characterization in the scientific literature differs significantly, with SB-271046 having a more extensive public data profile.
Table 1: In Vitro Pharmacological Properties
| Parameter | This compound | SB-271046 |
| Target | 5-HT6 Receptor | 5-HT6 Receptor |
| Binding Affinity (Ki) | 0.2 nM[3][4][5][6] | pKi = 8.92 - 9.09[7][8][9] |
| IC50 | 7.2 nM[3][4][5][6] | Not explicitly reported in the provided results. |
| Functional Activity | Competitive Antagonist[8] | Competitive Antagonist / Inverse Agonist[7][8] |
| Functional Potency (pA2) | Not explicitly reported. | 8.71 (in adenylyl cyclase assay)[7][8][9] |
This compound is a potent and competitive 5-HT6 antagonist with a reported Ki of 0.2 nM and an IC50 of 7.2 nM.[3][4][5][6]
SB-271046 also demonstrates high affinity for the 5-HT6 receptor, with pKi values of 8.92 and 9.09 determined using [3H]-LSD and [125I]-SB-258585 as radioligands, respectively.[7][8][9] In functional assays, it acts as a competitive antagonist, potently inhibiting 5-HT-induced adenylyl cyclase activity with a pA2 of 8.71.[7][8][9] Some studies also characterize it as an inverse agonist.
Selectivity Profile
A critical aspect of a drug candidate's profile is its selectivity for the intended target over other receptors, which can minimize off-target effects.
Table 2: Receptor Selectivity
| Compound | Selectivity Profile |
| This compound | Displays selectivity over other 5-HT and D2 receptors.[8] |
| SB-271046 | >200-fold selective for the 5-HT6 receptor versus 55 other receptors, binding sites, and ion channels.[7][8][9] |
While both compounds are described as selective, the available data for SB-271046 is more comprehensive, indicating a high degree of selectivity against a broad panel of other molecular targets.[7][8][9] For This compound , the information is more general, stating selectivity over other serotonin (B10506) and dopamine (B1211576) D2 receptors.[8] A more detailed selectivity screen for this compound would be beneficial for a more direct comparison.
In Vivo Activity
In vivo studies provide crucial information about a compound's activity in a whole-organism context.
Table 3: In Vivo Experimental Data
| In Vivo Model | This compound | SB-271046 |
| Rat Maximal Electroshock Seizure Threshold (MEST) Test | No data available. | Orally active with a minimum effective dose of ≤0.1 mg/kg. Showed anticonvulsant activity.[7][8][9] |
| In Vivo Microdialysis (Rat) | No data available. | Increased extracellular glutamate (B1630785) levels in the frontal cortex and dorsal hippocampus. No change in dopamine, norepinephrine, or 5-HT levels in several brain regions. |
| Cognitive Enhancement Models | No data available. | Investigated as a potential cognitive enhancer.[8] |
SB-271046 has demonstrated oral activity and anticonvulsant effects in the rat MEST test, suggesting good central nervous system penetration and engagement with the 5-HT6 receptor in vivo.[7][8][9] Furthermore, its ability to selectively increase glutamate levels in brain regions associated with cognition, such as the frontal cortex and hippocampus, provides a potential mechanism for its cognitive-enhancing effects. To date, no in vivo data for This compound has been identified in the public domain, limiting a direct comparison of their in vivo efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: 5-HT6 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Adenylyl Cyclase Functional Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT6 Receptor
This protocol is a generalized procedure based on common practices for determining the binding affinity of compounds to the 5-HT6 receptor.
-
Membrane Preparation:
-
HEK-293 or other suitable cells stably expressing the human 5-HT6 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a suitable radioligand (e.g., [3H]-LSD or [125I]-SB-258585) and a range of concentrations of the test compound (this compound or SB-271046).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT6 ligand (e.g., methiothepin).
-
The total binding is determined in the absence of any competing ligand.
-
The reaction is incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This protocol outlines a common method to assess the functional antagonist activity of compounds at the Gs-coupled 5-HT6 receptor.
-
Cell Culture:
-
Cells stably expressing the human 5-HT6 receptor (e.g., HEK-293 or HeLa cells) are cultured to an appropriate confluency in multi-well plates.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a serum-free medium or a suitable assay buffer.
-
Cells are pre-incubated with various concentrations of the antagonist (this compound or SB-271046) for a defined period (e.g., 15-30 minutes).
-
The cells are then stimulated with a fixed concentration of 5-HT (typically at its EC80 concentration) to induce adenylyl cyclase activity and cAMP production.
-
The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
The reaction is terminated by lysing the cells.
-
The intracellular concentration of cAMP is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the 5-HT-stimulated cAMP production is quantified.
-
The pA2 value, a measure of the antagonist's potency, is determined from a Schild plot analysis of the concentration-response curves.
-
Rat Maximal Electroshock Seizure Threshold (MEST) Test
This in vivo model is used to assess the anticonvulsant properties of a compound.
-
Animals:
-
Male Sprague-Dawley or Wistar rats are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
-
Drug Administration:
-
The test compound (e.g., SB-271046) or vehicle is administered orally (p.o.) or via another relevant route at various doses and at a specific time before the seizure induction.
-
-
Seizure Induction:
-
A constant current electrical stimulus (e.g., 60 Hz, for 0.2 seconds) is delivered via corneal or ear clip electrodes.
-
The intensity of the current is varied to determine the threshold required to induce a tonic hindlimb extension seizure in 50% of the animals (the CC50).
-
-
Endpoint Measurement:
-
The primary endpoint is the presence or absence of a tonic hindlimb extension lasting for at least 3 seconds.
-
The effect of the test compound is measured as an increase in the seizure threshold compared to the vehicle-treated control group.
-
-
Data Analysis:
-
The dose of the compound that produces a specific increase in the seizure threshold (e.g., a 50% increase, or ED50) is calculated.
-
Conclusion
Both this compound and SB-271046 are potent and selective 5-HT6 receptor antagonists. SB-271046 is a well-characterized tool compound with demonstrated in vivo activity in models relevant to CNS disorders. Its ability to modulate glutamatergic neurotransmission provides a strong rationale for its investigation as a cognitive enhancer. While this compound shows high in vitro potency, a more comprehensive public dataset, including a detailed selectivity profile and in vivo efficacy data, is needed to fully assess its therapeutic potential in comparison to SB-271046. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of 5-HT6 receptor pharmacology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT(6) receptor antagonist SB-271046 selectively enhances excitatory neurotransmission in the rat frontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of NPS ALX Compound 4a Against Other Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of NPS ALX Compound 4a, a potent and selective antagonist for the serotonin (B10506) 6 (5-HT6) receptor. While specific quantitative data on its binding affinity to other serotonin receptor subtypes is not publicly available, this document summarizes the known activity of Compound 4a and outlines the standard experimental protocols used to determine receptor specificity.
Performance of this compound
This compound is distinguished by its high affinity for the 5-HT6 receptor. It acts as a competitive antagonist with the following reported values:
This high potency at the 5-HT6 receptor underscores its potential as a targeted therapeutic agent. However, a comprehensive understanding of its specificity requires a direct comparison of its binding affinities across the full panel of serotonin receptors. While literature describes it as displaying selectivity over other 5-HT receptors, specific Ki or IC50 values for subtypes such as 5-HT1A, 5-HT2A, 5-HT2C, etc., are not detailed in publicly accessible sources.
Data Presentation: Receptor Specificity Profile
The following table summarizes the known binding affinity of this compound for the 5-HT6 receptor. Data for other serotonin receptor subtypes, crucial for a complete specificity assessment, is currently unavailable in the public domain.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Reference |
| 5-HT6 | This compound | 0.2 | 7.2 | [1][2][3][4] |
| 5-HT1A | This compound | Data not available | Data not available | |
| 5-HT1B | This compound | Data not available | Data not available | |
| 5-HT1D | This compound | Data not available | Data not available | |
| 5-HT2A | This compound | Data not available | Data not available | |
| 5-HT2C | This compound | Data not available | Data not available | |
| 5-HT3 | This compound | Data not available | Data not available | |
| 5-HT4 | This compound | Data not available | Data not available | |
| 5-HT5A | This compound | Data not available | Data not available | |
| 5-HT7 | This compound | Data not available | Data not available |
Experimental Protocols
To determine the specificity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of the test compound for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific serotonin receptor subtype of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from brain tissue.
-
Radioligand Incubation: The membranes are incubated with a known radiolabeled ligand (e.g., [3H]-LSD for 5-HT6, [3H]-Ketanserin for 5-HT2A, [3H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd (dissociation constant).
-
Competitive Binding: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated via rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., cAMP Assay for 5-HT6)
Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional potency (e.g., IC50) of the test compound as an antagonist at the 5-HT6 receptor.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human 5-HT6 receptor are cultured in appropriate media.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Agonist Stimulation: A known 5-HT6 receptor agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (typically EC80).
-
cAMP Measurement: Since the 5-HT6 receptor is Gs-coupled, its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The reaction is stopped, and the intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or bioluminescent reporter gene assays.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. An IC50 value is determined, representing the concentration of the antagonist that inhibits 50% of the agonist's effect.
Visualizations
Signaling Pathway of the 5-HT6 Receptor
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.
References
Benchmarking NPS ALX Compound 4a: A Comparative Guide to 5-HT6 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of NPS ALX Compound 4a, a potent and selective 5-HT6 receptor antagonist, against a panel of other well-characterized 5-HT6 ligands. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting the appropriate tools for their studies of the 5-HT6 receptor, a key target in neuropharmacology.
Introduction to this compound
This compound is a potent and competitive antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor.[1] It exhibits high affinity for this receptor, with a reported IC50 value of 7.2 nM and a Ki of 0.2 nM.[2][3] Its selectivity over other serotonin (B10506) receptor subtypes and dopamine (B1211576) D2 receptors makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT6 receptor.[1]
Comparative Performance Data
The following tables summarize the binding affinity and functional activity of this compound in comparison to other known 5-HT6 receptor ligands. This data has been compiled from various scientific publications and vendor technical data sheets.
Table 1: Binding Affinity of 5-HT6 Receptor Antagonists
| Compound | Type | Ki (nM) | pKi | IC50 (nM) | Species (Receptor) |
| This compound | Antagonist | 0.2 [2] | - | 7.2 [2] | Not Specified |
| SB-271046 | Antagonist/Inverse Agonist[4] | ~0.12 | 9.09[5][6] | - | Human[5][6] |
| Intepirdine (SB-742457) | Antagonist | ~0.23 | 9.63[7] | - | Not Specified |
| Idalopirdine (Lu AE58054) | Antagonist | 0.83[8] | - | - | Human[9] |
| SUVN-502 | Antagonist | 2.04[1][10][11] | - | - | Human[11] |
| Ro 04-6790 | Antagonist/Inverse Agonist[4] | ~44.7 | 7.35[12] | - | Human[12] |
Table 2: Functional Activity of 5-HT6 Receptor Ligands
| Compound | Type | Assay Type | Key Parameter | Value |
| This compound | Antagonist | Not Specified | - | Potent and competitive[1] |
| SB-271046 | Antagonist | Adenylyl Cyclase | pA2 | 8.71[5][6] |
| Ro 04-6790 | Inverse Agonist[4] | cAMP Formation | pA2 | 7.89 ± 0.10[4] |
| E-6801 | Partial Agonist | cAMP Formation | pEC50 | 10.2[13] |
| E-6837 | Partial Agonist | cAMP Formation | Emax (% over basal) | 23[4] |
Key Experimental Protocols
The characterization of 5-HT6 receptor ligands typically involves two primary types of in vitro assays: radioligand binding assays to determine affinity and selectivity, and functional assays to measure the compound's effect on receptor signaling.
Radioligand Binding Assay Protocol (General)
This protocol outlines a general procedure for determining the binding affinity of a test compound for the 5-HT6 receptor.
-
Membrane Preparation:
-
HEK-293 or HeLa cells stably expressing the human 5-HT6 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).[4][14]
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation (e.g., 25 µg protein/well), the radioligand, and the test compound at various concentrations.[4]
-
A common radioligand is [3H]-LSD (e.g., at a final concentration of 2.5-10.0 nM).[4]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known 5-HT6 ligand (e.g., 5 µM methiothepin) to saturate the receptors.[4]
-
Specific Binding: Total Binding - Non-specific Binding.
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., at 37°C for 60 minutes) to allow the binding to reach equilibrium.[4][14]
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C pre-soaked in 0.3% PEI) using a cell harvester. This separates the bound radioligand from the unbound.[14]
-
The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[4]
-
-
Data Analysis:
-
Filters are dried, and a scintillation cocktail is added.
-
The radioactivity is quantified using a scintillation counter.
-
Competition binding data is analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
cAMP Functional Assay Protocol (General)
This protocol describes a general method to assess whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cyclic AMP (cAMP) levels, a key second messenger in the 5-HT6 receptor signaling pathway.
-
Cell Culture and Plating:
-
HEK-293F or CHO cells stably expressing the 5-HT6 receptor are cultured.
-
Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.[4]
-
-
Compound Incubation:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 1 mM) to prevent cAMP degradation.[4]
-
For Agonist Testing: Add the test compound at various concentrations and incubate (e.g., 30 minutes at 37°C).[4]
-
For Antagonist Testing: Pre-incubate the cells with the test compound before adding a known 5-HT6 agonist (like serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a detection kit. Several formats are available:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Based on the competition between native cAMP and a labeled cAMP analog for a specific antibody.[4]
-
FlashPlate or AlphaScreen: Scintillation proximity or bead-based assays that generate a light signal in proportion to the amount of cAMP produced.[4][15]
-
Luminescence-based assays (e.g., cAMP-Glo™): These assays use a luciferase reporter system to measure cAMP levels.[16]
-
-
-
Data Analysis:
-
Agonists: Data are plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Antagonists: The ability of the compound to inhibit the agonist-induced cAMP response is used to calculate the IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist affinity.[5][6]
-
Inverse Agonists: These compounds will decrease the basal level of cAMP in systems with constitutive receptor activity.
-
Visualizations
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins. Upon activation by an agonist like serotonin (5-HT), it stimulates adenylyl cyclase (AC), leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][10][12] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.[4][12]
Figure 1. Simplified 5-HT6 receptor signaling cascade via the canonical Gs-cAMP pathway.
Experimental Workflow for 5-HT6 Ligand Characterization
The process of characterizing a novel compound like this compound follows a structured workflow, from initial screening to detailed functional analysis.
Figure 2. General workflow for the discovery and characterization of novel 5-HT6 receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Serotonin Receptor 6 Antagonist Idalopirdine and Acetylcholinesterase Inhibitor Donepezil Have Synergistic Effects on Brain Activity—A Functional MRI Study in the Awake Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SUVN-502, a novel, potent, pure, and orally active 5-HT6 receptor antagonist: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of NPS ALX Compound 4a: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, selective chemical compounds like NPS ALX Compound 4a are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of this compound, a potent 5-HT6 receptor antagonist used in research settings. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist intended for research use only.[1][2][3] Due to its high potency, with an IC50 of 7.2 nM and a Ki of 0.2 nM, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times during handling to prevent accidental exposure.[1][2][3] All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound dihydrochloride (B599025), the common salt form of this compound.
| Property | Value | Reference |
| Molecular Weight | 504.47 g/mol | [2][4][5][6] |
| IC50 | 7.2 nM | [1][2][3] |
| Ki | 0.2 nM | [1][2][3] |
| Purity | ≥99% (HPLC) | [2] |
Step-by-Step Disposal Protocol
As a potent research chemical, this compound and any materials contaminated with it must be treated as hazardous waste. Disposal should not be done via standard laboratory trash or sewer systems.[7] The following protocol outlines the necessary steps for its proper disposal.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, empty vials, contaminated pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.[8][9]
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8] Halogenated and non-halogenated solvent wastes should generally be kept separate.[8][9]
-
Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[9]
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7]
-
The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[7][8] Avoid using abbreviations or chemical formulas.[7]
-
Indicate the date of waste generation and the laboratory or principal investigator responsible for the waste.[7]
3. Storage of Chemical Waste:
-
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste types separately to prevent accidental reactions.[8]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[7]
-
Follow all institutional procedures for waste collection requests. Most institutions have a dedicated program for the collection of hazardous chemical waste.[7][10]
5. Decontamination of Glassware and Surfaces:
-
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse. A common procedure is to rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) and collect the rinsate as hazardous liquid waste.
-
Work surfaces should be thoroughly cleaned after handling the compound.
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10][11] The rinsate must be collected and disposed of as hazardous waste.[10][11] After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[8][10]
5-HT6 Receptor Antagonist Signaling Pathway
This compound acts as an antagonist at the 5-HT6 receptor. The activation of this receptor is known to stimulate several downstream signaling pathways. As an antagonist, this compound blocks these actions. The following diagram illustrates the canonical signaling pathway initiated by 5-HT6 receptor activation, which is inhibited by Compound 4a.
Caption: Antagonism of the 5-HT6 receptor by this compound.
Experimental Workflow for Waste Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Step-by-step workflow for the disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dihydrochloride | CAS 1781934-44-8 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. vumc.org [vumc.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling NPS ALX Compound 4a
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling NPS ALX Compound 4a, a potent and selective 5-hydroxytryptamine6 (5-HT6) receptor antagonist. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Chemical and Physical Properties
A summary of the key properties of this compound dihydrochloride (B599025) is provided below for easy reference.
| Property | Value | Cite(s) |
| Chemical Name | 6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride | [1] |
| Molecular Formula | C₂₅H₂₅N₃O₂S·2HCl | [1] |
| Molecular Weight | 504.47 g/mol | [1] |
| CAS Number | 1781934-44-8 | [1] |
| Appearance | Solid | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Personal Protective Equipment (PPE) and Handling
While the Safety Data Sheet (SDS) from Tocris Bioscience indicates that this compound dihydrochloride does not meet the criteria for a hazardous substance classification under EC Directives, standard laboratory safety protocols must be rigorously followed.[1] The full toxicological properties of this compound may not be known.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Ensure easy access to an eyewash station and safety shower.
Personal Protective Equipment:
| PPE | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a laboratory coat, long pants, and closed-toe shoes to prevent skin contact. |
| Respiratory Protection | If working with the powder outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
A logical workflow for handling this compound, from receiving to preparation of stock solutions, is outlined below.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Equilibration: Allow the vial containing the this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from 5.04 mg of the compound (MW = 504.47 g/mol ), you would add 1 mL of DMSO.
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Signaling Pathway
This compound is an antagonist of the 5-HT6 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway associated with the 5-HT6 receptor involves the activation of adenylyl cyclase.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
General Guidelines:
-
Unused Compound: Treat as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, labeled hazardous waste container.
-
Waste Solvent: Solutions of the compound in solvents like DMSO should be collected in a separate, labeled hazardous waste container for organic solvents.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
First Aid Measures
In the event of exposure, follow these first aid guidelines.
| Exposure Route | First Aid Procedure | Cite(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disclaimer: This information is intended for guidance only and is based on currently available data. It is the user's responsibility to conduct a thorough risk assessment before handling this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
